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  • Product: Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride
  • CAS: 130312-40-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride from p-Aminosalicylic Acid

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, a pivotal intermediate in the pharmaceutical industry. Commencin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, a pivotal intermediate in the pharmaceutical industry. Commencing with the readily available and cost-effective starting material, p-aminosalicylic acid, this document details a robust, three-step synthetic pathway involving methylation, regioselective chlorination, and final salt formation. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, process optimization, and safety considerations. Designed for researchers, chemists, and drug development professionals, this guide integrates detailed experimental protocols, quantitative data summaries, and visual workflows to ensure replicability and a thorough understanding of the synthetic process.

Introduction

The Significance of a Key Pharmaceutical Intermediate

Methyl 4-Amino-5-chloro-2-methoxybenzoate and its parent acid are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly a class of gastroprokinetic and antiemetic drugs.[1][2] The structural motif of this compound is central to the pharmacophore of agents like Metoclopramide, Cisapride, and Mosapride, which are widely used to treat gastrointestinal disorders.[1][3] The purity and structural integrity of this intermediate are therefore paramount to the safety and efficacy of the final APIs.[1] The synthetic route detailed herein is a well-established, efficient, and economically viable method for producing this high-value compound.[4]

Overview of the Synthetic Strategy

The transformation of p-aminosalicylic acid into Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is elegantly achieved through a three-step sequence. The strategy is designed for high yield and selectivity, leveraging common laboratory reagents.

  • Per-methylation: The initial step involves the simultaneous methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid to yield Methyl 4-amino-2-methoxybenzoate.

  • Regioselective Chlorination: The aromatic ring of the methylated intermediate is then selectively chlorinated at the 5-position, ortho to the activating amino group, to produce the free base form of the target molecule.

  • Hydrochloride Salt Formation: Finally, the basic amino group of the ester is converted to its hydrochloride salt to enhance stability and modify its physicochemical properties for downstream applications.

Synthetic Pathway and Mechanistic Insights

Overall Reaction Scheme

The complete synthetic pathway from the starting material to the final hydrochloride salt is illustrated below. This sequence is designed to be robust and scalable for research and development purposes.[1]

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation cluster_3 Final Product PAS p-Aminosalicylic Acid MAMB Methyl 4-amino-2-methoxybenzoate PAS->MAMB (CH₃)₂SO₄, KOH Acetone MACMB_FB Methyl 4-amino-5-chloro- 2-methoxybenzoate (Free Base) MAMB->MACMB_FB NCS, DMF MACMB_HCL Methyl 4-amino-5-chloro- 2-methoxybenzoate Hydrochloride MACMB_FB->MACMB_HCL HCl (anhydrous)

Caption: Three-step synthesis of the target molecule from p-aminosalicylic acid.

Step 1: Per-methylation of p-Aminosalicylic Acid

Causality: This initial transformation simultaneously achieves two crucial modifications: esterification of the carboxylic acid and etherification of the phenolic hydroxyl group. Dimethyl sulfate ((CH₃)₂SO₄) is employed as a highly effective and powerful methylating agent.[5] The reaction is performed in the presence of a strong base, such as potassium hydroxide (KOH), which serves to deprotonate the acidic phenolic and carboxylate protons, forming the corresponding phenoxide and carboxylate anions. These anions are significantly more nucleophilic, readily attacking the electrophilic methyl groups of dimethyl sulfate via an SN2 mechanism, driving the reaction to completion.[1][4] Acetone is an excellent solvent choice as it is polar enough to dissolve the reactants but is aprotic, preventing it from interfering with the reaction.

Step 2: Regioselective Chlorination

Causality: The key to this step is achieving selective chlorination at the C-5 position. The aromatic ring of Methyl 4-amino-2-methoxybenzoate is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho-, para-directing. The position para to the methoxy group is occupied by the amino group, and the position para to the amino group is occupied by the ester. The positions ortho to the methoxy group are C-1 and C-3. The positions ortho to the amino group are C-3 and C-5. The C-5 position is sterically accessible and electronically activated by both groups, making it the most favorable site for electrophilic attack. N-chlorosuccinimide (NCS) is the chlorinating agent of choice because it is a mild, solid reagent that provides an electrophilic chlorine source (Cl⁺) and is safer to handle than chlorine gas.[1][4] N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that facilitates the reaction, which is typically heated to ensure a reasonable reaction rate.[1]

Step 3: Hydrochloride Salt Formation

Causality: The free base, Methyl 4-amino-5-chloro-2-methoxybenzoate, contains a basic aromatic amino group. In pharmaceutical applications, converting a basic API or intermediate into a salt is common practice. Hydrochloride salts often exhibit improved stability, handling characteristics, and aqueous solubility compared to the corresponding free base. The formation is a simple acid-base reaction where the lone pair of electrons on the amino nitrogen is protonated by hydrochloric acid. This is typically achieved by dissolving the free base in a suitable organic solvent and introducing anhydrous hydrogen chloride.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Purity/Grade
p-Aminosalicylic acid153.14≥98%
Potassium hydroxide (KOH)56.11≥85% (pellets)
Dimethyl sulfate ((CH₃)₂SO₄)126.13≥99%
Acetone58.08ACS Grade
Ethyl Acetate88.11ACS Grade
N-chlorosuccinimide (NCS)133.53≥98%
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%
Hydrochloric Acid36.46Solution in solvent (e.g., 2M in Diethyl Ether) or Anhydrous Gas
Isopropanol60.10Anhydrous

Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All equipment should be decontaminated with an ammonia solution.

Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-aminosalicylic acid (e.g., 2.0 kg, 13.06 mol) and crushed potassium hydroxide (e.g., 2.3 kg, ~35 mol).[4]

  • Add acetone (e.g., 6.0 L) and stir the suspension vigorously.[4]

  • Cool the mixture to 25°C using a water bath.[4]

  • Begin the dropwise addition of dimethyl sulfate (e.g., 3.0 L, 31.68 mol) while maintaining the internal temperature between 20-30°C.[1][4]

  • After the addition is complete, continue to stir the reaction mixture at 25°C for approximately 5.5 hours.[1][4]

  • Upon completion (monitored by TLC), remove the acetone solvent by rotary evaporation.

  • Dissolve the resulting residue in water (e.g., 8.0 L) and perform a liquid-liquid extraction with ethyl acetate (3 x ~8 L).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Dry the solid product, Methyl 4-amino-2-methoxybenzoate, in a vacuum oven.[4]

Protocol 2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate

Protocol_Workflow start Start dissolve Dissolve Methyl 4-amino-2-methoxybenzoate in DMF start->dissolve add_ncs Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio dissolve->add_ncs heat Heat reaction mixture to 70°C and stir for 3 hours add_ncs->heat precipitate Pour hot mixture into ice water to precipitate solid heat->precipitate filter_wash Filter the precipitate and wash with cold water precipitate->filter_wash dry Dry the solid product filter_wash->dry end Obtain Methyl 4-amino-5-chloro- 2-methoxybenzoate dry->end

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Exploratory

"Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride" role in medicinal chemistry

An In-Depth Technical Guide to Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride in Medicinal Chemistry Executive Summary In the landscape of rational drug design, the synthesis of substituted benzamides relies hea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the synthesis of substituted benzamides relies heavily on highly functionalized aromatic building blocks. Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) and its free base counterpart (CAS: 20896-27-9) serve as critical intermediates[1][2]. This compound provides the foundational pharmacophore required for synthesizing a broad class of gastroprokinetic agents, antiemetics, and tocolytic oxytocin receptor antagonists[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic descriptions. Here, we will deconstruct the mechanistic causality behind its synthesis, the physicochemical rationale for utilizing the hydrochloride salt, and the self-validating protocols required to integrate this building block into active pharmaceutical ingredients (APIs) like metoclopramide and cisapride.

Chemical Identity and Physicochemical Profiling

The structural integrity of the final API is intrinsically linked to the purity and reactivity of the benzoate intermediate[4]. The core structure features an aromatic ring heavily decorated with electron-donating (amino, methoxy) and electron-withdrawing (chloro, ester) groups.

Causality in Salt Selection

While the free base (C9H10ClNO3) is frequently utilized in organic synthesis, the hydrochloride salt (C9H11Cl2NO3) is often preferred in industrial scale-up[2][5]. The free aniline moiety is susceptible to oxidative degradation over time. Protonation of the amino group to form the hydrochloride salt achieves two critical outcomes:

  • Enhanced Stability: It drastically reduces the electron density on the aromatic ring, preventing auto-oxidation during long-term storage.

  • Solvent Compatibility: It increases solubility in polar protic solvents, facilitating downstream coupling reactions (e.g., amidation with aliphatic diamines) without the need for harsh, non-polar organic solvents.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical validation prior to downstream synthesis[1][2][5][6].

ParameterFree Base SpecificationHydrochloride Salt Specification
CAS Number 20896-27-9130312-40-2
Molecular Formula C9H10ClNO3C9H11Cl2NO3
Molecular Weight 215.64 g/mol 252.09 g/mol
Appearance White to off-white powderWhite crystalline powder
Purity (HPLC) ≥ 99.0%≥ 98.0%
Storage Conditions 0–8 °C, sealed, darkRoom temperature, desiccated

Pharmacophore Mapping: The Substituted Benzamide Class

The 4-amino-5-chloro-2-methoxybenzoate core is not merely a structural scaffold; it is a highly tuned pharmacophore. When this ester is converted into an amide (via reaction with diamines or alicyclic amines), the resulting compounds exhibit profound affinity for serotonergic and dopaminergic receptors[7].

The methoxy group at the 2-position forces the amide bond into a specific coplanar conformation via intramolecular hydrogen bonding with the amide proton. The chlorine atom at the 5-position provides lipophilic bulk that fits precisely into the hydrophobic pockets of the 5-HT4 and D2 receptors, while the 4-amino group engages in critical hydrogen bonding with the receptor active site[7].

Pharmacology Core 4-Amino-5-chloro-2-methoxybenzoate Core Metoclopramide Metoclopramide Core->Metoclopramide Cisapride Cisapride / Zacopride Core->Cisapride D2 Dopamine D2 Receptor Antagonism (Antiemetic) HT4 5-HT4 Receptor Agonism (Prokinetic) Metoclopramide->D2 Metoclopramide->HT4 Cisapride->HT4

Receptor targeting profile of benzamides derived from the benzoate core.

Synthetic Workflow: From Precursor to Intermediate

The synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate is traditionally achieved starting from p-aminosalicylic acid (PASA)[4][8]. The workflow requires strict regiocontrol to ensure the chlorine atom is directed exclusively to the 5-position.

Synthesis PASA p-Aminosalicylic Acid Methylation Methylation (Me2SO4, KOH) PASA->Methylation Intermediate1 Methyl 4-amino-2-methoxybenzoate Methylation->Intermediate1 Chlorination Regioselective Chlorination (Iodobenzene dichloride) Intermediate1->Chlorination Target Methyl 4-amino-5-chloro- 2-methoxybenzoate Chlorination->Target Salt HCl Gas / Dioxane Target->Salt Final Target HCl Salt Salt->Final

Synthetic workflow from p-aminosalicylic acid to the target HCl salt.

Step-by-Step Experimental Protocol: Regioselective Chlorination & Salt Formation

Objective: To chlorinate Methyl 4-amino-2-methoxybenzoate at the 5-position with high kinetic control, followed by isolation as the hydrochloride salt[8][9].

Causality in Reagent Selection: The aromatic ring is highly activated by the ortho/para-directing amino and methoxy groups. Using standard Cl2 gas often leads to over-chlorination (e.g., 3,5-dichloro derivatives). Iodobenzene dichloride is utilized because it acts as a mild, kinetically controlled electrophilic chlorinating agent, ensuring exclusive substitution at the sterically less hindered 5-position[8][9].

Protocol:

  • Substrate Preparation: Dissolve 1.0 equivalent (e.g., 3.62 g) of Methyl 4-amino-2-methoxybenzoate in 100 mL of anhydrous tetrahydrofuran (THF)[9].

  • Acid Scavenging: Add 1.1 equivalents of pyridine to the solution[9]. Rationale: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the premature protonation of the aniline group, which would otherwise deactivate the ring toward electrophilic aromatic substitution.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Rationale: Low temperatures suppress thermodynamic side reactions and oxidative degradation.

  • Controlled Addition: Dropwise add 1.05 equivalents (e.g., 5.5 g) of iodobenzene dichloride over a period of 4 hours under vigorous stirring[9]. Self-Validation: The slow addition rate is a self-validating step; if the temperature spikes above 5 °C, the addition must be paused to prevent the formation of the 3-chloro isomer.

  • Reaction Maturation: Allow the mixture to stir for an additional 2 hours, then let it stand overnight at 4 °C[9]. Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the lower Rf starting material validates completion.

  • Workup (Free Base Isolation): Concentrate the mixture under reduced pressure. Extract the residue with 150 mL of ethyl acetate and wash sequentially with water and brine[9]. Dry over anhydrous Na2SO4, filter, and evaporate to yield the crude free base. Recrystallize from ethyl acetate/petroleum ether to achieve ≥ 99% purity (Melting point: ~155 °C)[9].

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal volume of anhydrous 1,4-dioxane. Slowly bubble dry HCl gas (or add a stoichiometric amount of 4M HCl in dioxane) until precipitation ceases. Filter the resulting white crystalline powder, wash with cold diethyl ether, and dry under high vacuum to yield Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride[2][5].

Downstream Application: Amidation to APIs

The ultimate utility of this intermediate lies in its conversion to active drugs. For instance, in the industrial synthesis of metoclopramide, the ester is often first hydrolyzed to 4-amino-5-chloro-2-methoxybenzoic acid[4][8].

The acid is then activated—frequently using N,N'-carbonyldiimidazole (CDI) or phosphorus trichloride—and condensed with N,N-diethylethylenediamine[8][10]. The use of the hydrochloride salt of the benzoate intermediate ensures that the starting material remains highly pure and free of oxidative impurities right up until the moment of base-catalyzed activation, thereby maximizing the yield of the final API[10].

References

  • CymitQuimica. "CAS 20896-27-9: methyl 4-amino-5-chloro-2-methoxybenzoate". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3OrVaGNk9C4EwnmGlwX-vzDKxQ-5NMzLP2HY5716M8aF2PJTVvuFNCo0t1Cipsm2F-vivV9nsNzapWfPG0Ei1ZSfE1tR9Kygno7JpkZw1m9MhG5iWJEy4o3ec0qlFFDvoWY=]
  • Chem-Impex. "4-Amino-5-chloro-o-anisic acid methyl ester". chemimpex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMfcqQKanwPRkRtQpg2InOyR6l6tpOtvHKJOSlnlm1igaVQcAX6SRkvFLHCrtXCIAxXWXx3tisYLAxkz-GQaKfH7JHZRBrJkaKGF0jy1lOo5nnu686-TEAu8RdPBsAvbiwLKc=]
  • Clinivex. "Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride Supplier". theclinivex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3uVeTzKC5ZiNkONQ9GScfQsrEHvPlM1MPWjKB80T3HZiQTJdJN993wSIYBxs7Elly2IGYNsbHQ5Cyn_38mi6UKolynW6NsvVouT7au6nOPn-uwiYnFHeJclnNndcwHNiedNoMjr4W6hIKXyq4WwzS3nEKnQZ_0eYkavyYQOWNguQZGeQ6ZALzIMM5KxT96Q==]
  • Pharmaffiliates. "CAS No : 130312-40-2 | Product Name : Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride". pharmaffiliates.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEACqO8F6lzG51zJ1OltN-TcCVsrmp07Lm0yHdUXGzieP1HNTHDXEkZAqclX9REjY7OxU-cTmhNS69I72RCwalivRRpAcPxiegPho51OGEJAbiWmYc_adeMXZ8yuXp9uu8s7ai294ouBT8XTlZRZP8G2bVnMWqGASId4GZQ4oFOzcYrI4uKjMk6BStUR90k0l3-eFFw_l3VIU_D1fIDxta_6_uiwBuxHYJmvaKBvJ7c-LsY]
  • ChemicalBook. "Methyl 4-AMino-5-chloro-2-Methoxybenzoate | 130312-40-2". chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5YoR7SLs40zlLfVXBh2vyABifS-E4s7C36x5VIq9WyArVJHV-opfVKNiRf6aQNdisPw7Gc6bgCC5UIaqWWOAggIdMJhhBLKC30aLtJxJEHt4Ad-cxr2IoU4_oi4D1odmH0hsqSCpRBoSE8_eZKE4bFAukOPXNL_nbzE9mwOf5uf0=]
  • Murakami, M., et al. "An Improved Synthesis of Metoclopramide". Chemical & Pharmaceutical Bulletin, J-Stage, 1971.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbeaVwD48e3MVFYTl-DNqy10FSjkHojsFT8J-ATHa3psCF31lDYy6VgyMcvq4b6boOlahzJXuX8-9I6FEMBPKQuMaZnEeDaQP8feYocVq02ZrK25ne5Cu-_z2ipQru6F2MViLTJI_VR5qHLJK4XdIwpoMkNA2CW1vM781G4hqO]
  • Benchchem. "Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcv7rNxKsu89rvNDHFIojYzceHaYgkOLknv9kwMWyGLlCnl81nbbdQTl-SQ5ojlUcwDXZufBgydtyu11-zgk7VCaaot5VzsMg-uvgQvq5oUVGI37vWJKPUNuEtFpsktoa1jn7OyLODFdTutcPnrfOXaLOVrEbQxayMJ3IPd3QOhsbMBFGcou-ppQ6rRMjV8CrNcLE5LFq100QZx6Iws3BBnhgCUoh0uwIRvfdf8j4KXtlLLNHi6NX5v-8WvESqhT7H20JUIkRqp_yuytE=]
  • Journal of Medicinal Chemistry. "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33_2ctu3w2xMI_IBCDqyR1_m0bFBiE3yQDTUn-9qp649eh-C0bZrQkA7OmhmBYP01OnQS5cRpdmRJlF1MUH1pTipe2mkoKHnz--7pS8iyk6FGA60QfBXT-8po-1My-eo0efSXrg==]
  • Google Patents. "CN119039171B - A method for industrial production of metoclopramide hydrochloride". google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Mel9LlsHuQOCbIzSACCaCZiLYDI1afENj9Rwd5kvcR96zLrboPMYQfQFGc7euNXrBTtEiMKdaWdK1tK94CPDWAm3bFyb9EhgIKupU3Uo-pM41RcDMZd67tIEP-_qazZAMPHS2eQck4Y1qD0=]
  • Google Patents. "US3700719A - Processes for the preparation of n-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide". google.com.[https://vertexaisearch.cloud.google.

Sources

Foundational

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: A Critical Intermediate in the Synthesis of Benzamide Therapeutics

Executive Summary In the landscape of medicinal chemistry, the rational design of gastroprokinetic and antiemetic agents heavily relies on highly functionalized benzoic acid derivatives. Methyl 4-Amino-5-chloro-2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the rational design of gastroprokinetic and antiemetic agents heavily relies on highly functionalized benzoic acid derivatives. Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS: 130312-40-2) stands as a paramount pharmaceutical intermediate in this domain. Serving as the core building block for a broad class of orthopramides and benzamide-derived active pharmaceutical ingredients (APIs), this compound provides the essential scaffold required for high-affinity binding to dopamine D₂ and serotonin 5-HT₄ receptors.

This technical guide dissects the structural causality, divergent pharmaceutical applications, and self-validating synthetic protocols associated with this critical intermediate, providing drug development professionals with a robust framework for its utilization and synthesis.

Structural Causality & Chemical Profile

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is synthesized, rather than merely observing its structure. Every functional group on this benzoate scaffold serves a mechanistic purpose in the final API:

  • Methoxy Group (-OCH₃) at C2: This group provides critical steric hindrance and acts as a hydrogen bond acceptor. In the final drug molecule (e.g., Metoclopramide), it locks the conformation of the adjacent amide bond, ensuring the molecule adopts the precise 3D topology required to antagonize D₂ receptors .

  • Amino Group (-NH₂) at C4: Essential for receptor affinity, acting as a primary hydrogen bond donor within the receptor binding pocket.

  • Chloro Group (-Cl) at C5: The halogen atom increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration where necessary. More importantly, it blocks metabolic oxidation at the C5 position, significantly increasing the biological half-life of the resulting therapeutic .

  • The Hydrochloride Salt Advantage: While the free base (CAS: 20896-27-9) is the direct product of chlorination, the primary aniline is highly electron-rich and susceptible to auto-oxidation and discoloration during storage. Converting it to the hydrochloride salt protonates the amine (forming an -NH₃⁺ Cl⁻ species). This deactivates the ring toward oxidative degradation, drastically improves crystalline shelf-life, and enhances solubility in polar protic solvents used in downstream coupling reactions.

Divergent Pharmaceutical Applications

The utility of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride lies in its role as a divergent hub. By hydrolyzing the methyl ester to the corresponding carboxylic acid, the intermediate can be activated and coupled with various complex amines to yield distinct APIs .

  • Metoclopramide: Coupling with N,N-diethylethylenediamine yields a potent D₂ receptor antagonist and mild 5-HT₄ agonist used for nausea and gastroparesis.

  • Mosapride & Cisapride: Coupling with morpholine or piperidine derivatives yields selective 5-HT₄ receptor agonists used to treat gastrointestinal motility disorders.

  • Nemonapride / YM-43611: Advanced derivatives of this scaffold are utilized in the synthesis of highly selective D₃ and D₄ receptor antagonists for antipsychotic applications .

Pathways A Methyl 4-Amino-5-chloro- 2-methoxybenzoate HCl B Alkaline Hydrolysis (KOH, MeOH/H2O) A->B Deprotection C 4-Amino-5-chloro- 2-methoxybenzoic Acid B->C D Amidation (N,N-diethylethylenediamine) C->D Activation & Coupling E Amidation (Morpholine derivative) C->E Activation & Coupling F Amidation (1-benzyl-4-aminopiperidine) C->F Activation & Coupling G Metoclopramide (D2 Antagonist) D->G H Mosapride (5-HT4 Agonist) E->H I Clebopride (D2 Antagonist) F->I

Divergent synthetic pathways from the core intermediate to key benzamide therapeutics.

Self-Validating Synthetic Protocol

To ensure high yield and API-grade purity, the synthesis of this intermediate from p-aminosalicylic acid must follow a strict, self-validating methodology. The protocol relies on regioselective methylation followed by controlled electrophilic chlorination.

Quantitative Reaction Parameters
Reaction StepReagents / CatalystsMolar RatioSolvent SystemTemp (°C)Time (h)Expected Yield (%)
1. Methylation p-Aminosalicylic acid : Me₂SO₄ : KOH1 : 1.1 : 2.2Acetone20–305.585–90
2. Chlorination Methyl 4-amino-2-methoxybenzoate : NCS1 : 1.0DMF703.087.5
3. Salt Formation Free Base : Anhydrous HCl (gas)1 : 1.05Ethanol / Ether0–51.0> 95
Step-by-Step Methodology

Step 1: Regioselective O- and Ester-Methylation

  • Initiation: Charge a clean, dry reactor with p-aminosalicylic acid (1.0 eq) suspended in acetone.

  • Deprotonation: Add potassium hydroxide (2.2 eq) to the suspension.

    • Causality: Exactly 2.2 equivalents are required to fully deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming a highly nucleophilic dianion. Acetone is chosen as a polar aprotic solvent to favor O-alkylation over N-alkylation.

  • Alkylation: Cool the mixture to 20–30°C and add dimethyl sulfate (1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the highly exothermic nature of the reaction, preventing thermal runaway and minimizing unwanted methylation of the primary amine.

  • Workup: Stir for 5.5 hours. Remove acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield Methyl 4-amino-2-methoxybenzoate.

Step 2: Electrophilic Chlorination

  • Solvation: Dissolve the intermediate from Step 1 in N,N-Dimethylformamide (DMF).

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.0 eq) in portions.

    • Causality: NCS is strictly selected over elemental chlorine gas (Cl₂). In a highly activated aromatic ring (due to the electron-donating -NH₂ and -OCH₃ groups), Cl₂ would lead to rapid over-chlorination or oxidation of the primary amine. NCS provides a mild, controlled electrophilic chlorine source, while DMF stabilizes the transition state, ensuring strict regioselectivity at the C5 position.

  • Heating & Validation: Heat to 70°C for 3 hours.

    • Self-Validation Check (IPC): Sample the reaction for HPLC analysis. The system validates itself when the starting material peak area falls below <1%, and a single, more lipophilic peak emerges. If multiple peaks appear, the NCS molar ratio must be recalibrated to prevent di-chlorination.

  • Precipitation: Pour the mixture into ice water to precipitate the product. Filter and dry the solid to obtain the free base of Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the free base in a minimal volume of anhydrous ethanol.

  • Protonation: Bubble anhydrous HCl gas (1.05 eq) into the solution while maintaining the temperature at 0–5°C.

    • Causality: The low temperature maximizes the solubility differential between the free base and the salt, ensuring rapid, high-purity crystallization of the target compound while preventing solvent degradation.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride.

Workflow N1 p-Aminosalicylic Acid N2 Methylation (Me2SO4, KOH) N1->N2 N3 Methyl 4-amino- 2-methoxybenzoate N2->N3 N4 Chlorination (NCS, DMF) N3->N4 N5 Free Base Intermediate N4->N5 N6 Salt Formation (HCl gas) N5->N6 N7 Target HCl Salt (CAS: 130312-40-2) N6->N7

Step-by-step synthetic workflow for Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride.

Analytical Characterization & Quality Control

Before this intermediate can be deployed in API synthesis, its structural integrity must be verified. The self-validating nature of the synthesis is confirmed through:

  • HPLC Analysis: Ensures purity >98%, specifically monitoring for the absence of the unchlorinated starting material or over-chlorinated impurities.

  • ¹H-NMR Spectroscopy: Confirms the regiochemistry of the chlorination. The presence of two distinct singlets in the aromatic region (corresponding to the isolated protons at C3 and C6) validates that chlorination occurred exclusively at the C5 position.

References

  • Murakami, M., Inukai, N., Koda, A., et al. "An Improved Synthesis of Metoclopramide." Chemical & Pharmaceutical Bulletin (J-Stage). URL: [Link]

  • ACS Publications. "Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds." Journal of Medicinal Chemistry. URL:[Link]

Exploratory

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride: The Core Precursor in the Synthesis of Benzamide-Type Gastroprokinetic Agents

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary Methyl 4-amino-5-chloro-2-methoxybenzoate (and its hydrochloride salt) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Methyl 4-amino-5-chloro-2-methoxybenzoate (and its hydrochloride salt) is a highly versatile building block in medicinal chemistry, serving as the central pharmacophoric scaffold for a major class of substituted benzamide gastroprokinetic and antiemetic agents 1. By providing the exact spatial arrangement of electron-donating and lipophilic groups required for receptor binding, this precursor is indispensable in the synthesis of blockbuster drugs such as Metoclopramide , Cisapride , Mosapride , and Clebopride 2. This whitepaper details the mechanistic rationale behind its step-by-step synthesis, the causality of the experimental protocols, and the downstream pharmacological signaling pathways it enables.

Structural Rationale & Pharmacophore Significance

The biological efficacy of benzamide prokinetic agents is strictly dependent on the substitution pattern of the aromatic ring. The precursor, methyl 4-amino-5-chloro-2-methoxybenzoate, perfectly establishes this pattern prior to the final amidation step:

  • 2-Methoxy Group: Provides a critical hydrogen bond acceptor that locks the final benzamide side-chain into a coplanar conformation via intramolecular hydrogen bonding with the amide proton. This rigid conformation is essential for anchoring into the 5-HT4 receptor pocket.

  • 4-Amino Group: Acts as a strong electron-donating group (EDG) and a hydrogen bond donor, interacting directly with serine/threonine residues in the target receptor.

  • 5-Chloro Group: Increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration (crucial for centrally acting antiemetics like Metoclopramide) and optimizing the steric fit within the hydrophobic sub-pocket of the Dopamine D2 receptor 3.

Why the Hydrochloride Salt? While the free base ester is the active intermediate, the electron-rich aniline moiety (activated by both the amino and methoxy groups) is highly susceptible to atmospheric oxidation. Converting the intermediate to its hydrochloride salt protonates the amine, drastically improving thermal stability and shelf-life during industrial scale-up and storage.

Synthetic Workflow: Causality & Methodologies

The synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate from p-aminosalicylic acid is a classic example of leveraging directing groups for regioselective functionalization 1.

Synthesis PAS p-Aminosalicylic Acid (Starting Material) Step1 Methylation (Dimethyl Sulfate, KOH) PAS->Step1 Inter1 Methyl 4-amino- 2-methoxybenzoate Step1->Inter1 Yield: ~90% Step2 Regioselective Chlorination (NCS, DMF, 70°C) Inter1->Step2 Precursor Methyl 4-amino-5-chloro- 2-methoxybenzoate Step2->Precursor Yield: 87.5% Step3 Alkaline Hydrolysis (KOH, MeOH/H2O) Precursor->Step3 Acid 4-Amino-5-chloro- 2-methoxybenzoic acid Step3->Acid Yield: 91.4% Step4 Amidation (Various Amines) Acid->Step4 Drugs Metoclopramide / Cisapride (Prokinetic Agents) Step4->Drugs

Synthetic workflow from p-aminosalicylic acid to benzamide prokinetic agents.

Step 1: Global Methylation

Causality: To protect the carboxylic acid and establish the critical 2-methoxy pharmacophore, p-aminosalicylic acid undergoes global methylation 4.

  • Protocol: Dissolve p-aminosalicylic acid in acetone. Add potassium hydroxide (KOH) to deprotonate the phenol and carboxylic acid. Cool the mixture and add dimethyl sulfate dropwise. The reaction yields methyl 4-amino-2-methoxybenzoate [[1]]().

Step 2: Regioselective Chlorination (The Core Precursor)

Causality: The 4-amino and 2-methoxy groups are strongly electron-donating. They synergistically activate the 5-position (ortho to the amino, para to the methoxy) toward electrophilic aromatic substitution. Using N-chlorosuccinimide (NCS) rather than chlorine gas prevents over-oxidation of the sensitive aniline ring. DMF is chosen as a polar aprotic solvent to stabilize the polar transition state of the chlorination 1.

  • Protocol:

    • Dissolve methyl 4-amino-2-methoxybenzoate in N,N-Dimethylformamide (DMF).

    • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

    • Heat the reaction mixture to 70°C and stir for 3 hours.

    • Quench and precipitate the product to isolate methyl 4-amino-5-chloro-2-methoxybenzoate .

Step 3: Alkaline Hydrolysis

Causality: To prepare the molecule for amidation, the methyl ester must be converted back to a carboxylic acid. The ortho-methoxy group creates steric hindrance, necessitating harsh reflux conditions for efficient cleavage 1. Activated carbon is used to strip out colored quinone-like oxidation byproducts.

  • Protocol:

    • Combine the chlorinated ester with KOH (1:2.2 molar ratio) in a Methanol/Water (5:2 v/v) solvent system.

    • Reflux with stirring for 2.5 hours.

    • Add activated carbon, reflux for an additional 30 minutes, and filter hot.

    • Remove solvent via rotary evaporation, dissolve the residue in water, and acidify with HCl to precipitate 4-amino-5-chloro-2-methoxybenzoic acid .

Quantitative Reaction Parameters

The following table summarizes the optimized, self-validating parameters for the synthesis of the precursor and its hydrolyzed acid form, ensuring high yield and purity for downstream API manufacturing 1.

Reaction StepStarting MaterialReagent / CatalystSolvent SystemTemp / TimeReported Yield
1. Methylation p-Aminosalicylic acidDimethyl Sulfate, KOHAcetone0–25°C / 2 hr~90.0%
2. Chlorination Methyl 4-amino-2-methoxybenzoateN-chlorosuccinimide (NCS) (1:1 eq)DMF70°C / 3 hr87.5%
3. Hydrolysis Methyl 4-amino-5-chloro-2-methoxybenzoateKOH (1:2.2 eq)Methanol:Water (5:2 v/v)Reflux / 2.5 hr91.4%

Downstream Amidation & Pharmacological Mechanisms

Once the 4-amino-5-chloro-2-methoxybenzoic acid is isolated, it is activated (e.g., using phosphorus trichloride or coupling reagents) and condensed with specific diamines. For example, condensation with N,N-diethylethylenediamine yields Metoclopramide 3. Condensation with more complex piperidine derivatives yields Cisapride or Clebopride 2.

Dual Mechanism of Action

The resulting benzamide derivatives exert their gastroprokinetic and antiemetic effects through a highly specific dual-receptor interaction:

  • 5-HT4 Receptor Agonism (Myenteric Plexus): The drug binds to 5-HT4 receptors in the enteric nervous system. This activates a Gs-protein coupled cascade, upregulating Adenylate Cyclase (AC), increasing intracellular cAMP, and activating Protein Kinase A (PKA). This ultimately triggers the release of acetylcholine (ACh), stimulating gastric emptying and increasing lower esophageal sphincter tone.

  • Dopamine D2 Receptor Antagonism (Chemoreceptor Trigger Zone): The drug blocks D2 receptors in the area postrema, preventing emesis. It also blocks inhibitory dopaminergic tone in the GI tract, further promoting motility.

Signaling cluster_5ht4 Enteric Neuron (Myenteric Plexus) cluster_d2 Chemoreceptor Trigger Zone Drug Benzamide Prokinetic Agent HT4 5-HT4 Receptor (Agonism) Drug->HT4 D2 D2 Receptor (Antagonism) Drug->D2 Gs Gs Protein HT4->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA ACh ACh Release PKA->ACh Motility Increased Gastric Emptying ACh->Motility Block Block Inhibitory Tone D2->Block Block->Motility

Dual mechanism of action: 5-HT4 receptor agonism and D2 receptor antagonism.

References

  • BenchChem Technical Support Team. "Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols." BenchChem. 1

  • BenchChem Technical Support Team. "Methyl 4-amino-2-methoxybenzoate | 27492-84-8." BenchChem. 4

  • BenchChem Technical Support Team. "Clebopride malate | 57645-91-7." BenchChem. 2

  • ResearchGate Contributors. "An improved method for the synthesis of metoclopramide." ResearchGate.3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview Methyl 4-amino-5-chloro-2-methoxybenzoate hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a highly valued pharmaceutical intermediate. It serves as the foundational building block for a broad class of benzamide-derived gastroprokinetic agents, antiemetics, and oxytocin receptor antagonists, including metoclopramide, cisapride, and mosapride 1.

This application note details a robust, three-step synthetic pipeline starting from the inexpensive and readily available p-aminosalicylic acid. By converting the free base into its hydrochloride salt, the protocol ensures enhanced oxidative stability, improved aqueous solubility, and superior handling characteristics for downstream pharmaceutical formulation.

Physicochemical Properties

Table 1: Key properties of the synthetic intermediates and the final target compound.

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical State
Methyl 4-amino-2-methoxybenzoate27492-84-8C9H11NO3181.19 g/mol Solid
Methyl 4-amino-5-chloro-2-methoxybenzoate20896-27-9C9H10ClNO3215.63 g/mol Solid
Methyl 4-amino-5-chloro-2-methoxybenzoate HCl 130312-40-2 C9H11Cl2NO3 252.09 g/mol Crystalline Solid

Synthetic Workflow & Mechanistic Rationale

To ensure a self-validating and reproducible protocol, it is critical to understand the causality behind the chosen reagents and conditions. The synthesis relies on exploiting the electronic properties of the aromatic ring to achieve perfect regioselectivity.

Workflow SM p-Aminosalicylic Acid (Starting Material) Step1 Step 1: Dual Methylation Reagents: (CH3)2SO4, KOH, Acetone SM->Step1 Int1 Methyl 4-amino-2-methoxybenzoate (Intermediate 1) Step1->Int1 SN2 Substitution Step2 Step 2: Electrophilic Chlorination Reagents: NCS, DMF (65-75°C) Int1->Step2 Int2 Methyl 4-amino-5-chloro-2-methoxybenzoate (Intermediate 2) Step2->Int2 Regioselective EAS Step3 Step 3: Salt Formation Reagents: Anhydrous HCl, Methanol Int2->Step3 Product Methyl 4-amino-5-chloro-2-methoxybenzoate HCl (Final Product) Step3->Product Protonation

Caption: Three-step synthetic workflow for Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride.

Step 1: Chemoselective Dual Methylation

The starting material, p-aminosalicylic acid, contains three reactive nucleophilic sites: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine. By utilizing dimethyl sulfate in the presence of potassium hydroxide (KOH) in acetone, we selectively deprotonate the more acidic carboxylic acid (pKa ~3) and phenol (pKa ~10) 2. The resulting carboxylate and phenoxide anions undergo rapid SN​2 attack on the highly electrophilic dimethyl sulfate. The aromatic amine remains largely un-ionized and is significantly less nucleophilic, preventing unwanted N-methylation when temperature is strictly controlled (20–30°C).

Step 2: Regioselective Electrophilic Aromatic Substitution (EAS)

Chlorination of Methyl 4-amino-2-methoxybenzoate requires precision to avoid poly-chlorination. The aromatic ring is highly activated by the strongly electron-donating amino ( −NH2​ ) and methoxy ( −OCH3​ ) groups. The C5 position is electronically favored (para to the methoxy group and ortho to the amino group) and sterically unhindered compared to the C3 position. N-Chlorosuccinimide (NCS) is selected over chlorine gas because it acts as a mild, controlled source of electrophilic chlorine ( Cl+ ) in N,N-Dimethylformamide (DMF), ensuring exclusive mono-chlorination at the C5 position 3.

Step 3: Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous methanol and treated with anhydrous HCl gas. Protonation of the primary amine yields the hydrochloride salt. The use of an anhydrous methanolic environment prevents the hydrolysis of the methyl ester back to the carboxylic acid 4. The subsequent addition of diethyl ether forces the polar salt out of solution, driving the crystallization process.

Experimental Protocols

Table 2: Stoichiometry and Reaction Parameters

StepReagentEquivalentsSolventTemp (°C)Time (h)
1. Methylation Dimethyl Sulfate2.2Acetone20–302–3
1. Base KOH2.5Acetone20–30-
2. Chlorination N-Chlorosuccinimide1.05DMF65–753–4
3. Salt Formation Anhydrous HClExcessMethanol20–2512
Protocol 3.1: Synthesis of Methyl 4-amino-2-methoxybenzoate
  • Preparation: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

  • Dissolution: Suspend p-aminosalicylic acid (1.0 eq) in analytical grade acetone.

  • Base Addition: Add KOH (2.5 eq) in small portions while maintaining vigorous stirring. Allow the mixture to stir for 15 minutes to ensure complete salt formation.

  • Methylation: Cool the reaction vessel using a water bath to maintain an internal temperature of 20–30°C. Add dimethyl sulfate (2.2 eq) dropwise over 45 minutes. Caution: Dimethyl sulfate is highly toxic and alkylating; perform strictly in a fume hood.

  • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2–3 hours.

  • Workup: Once complete, evaporate the acetone under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate via rotary evaporation to yield the solid intermediate.

Protocol 3.2: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
  • Dissolution: Dissolve the Methyl 4-amino-2-methoxybenzoate (1.0 eq) from Step 3.1 in anhydrous DMF.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature to prevent a sudden exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 65–75°C. Stir continuously for 3–4 hours 3.

  • Validation: Confirm the disappearance of the starting material via HPLC or TLC.

  • Precipitation: While the reaction mixture is still hot, pour it slowly into a beaker containing vigorously stirred crushed ice and water. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual DMF and succinimide, and dry under vacuum at 40°C to obtain the chlorinated free base.

Protocol 3.3: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride
  • Dissolution: Suspend the Methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a minimum volume of anhydrous methanol.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a pre-titrated solution of 3M HCl in methanol) until all solid material dissolves and the solution registers a pH < 2 on indicator paper 4.

  • Maturation: Stir the acidic solution overnight at room temperature to ensure complete salt formation.

  • Crystallization: Concentrate the solution slightly under reduced pressure. Add cold anhydrous diethyl ether dropwise until the solution becomes turbid, then allow it to stand at 4°C to induce full crystallization.

  • Final Isolation: Filter the crystalline hydrochloride salt, wash with cold diethyl ether, and dry in a vacuum desiccator over magnesium sulfate to yield the final product.

Safety & Handling Precautions

According to standard Safety Data Sheets (SDS), Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride is classified as a skin and serious eye irritant (Category 2, H315, H319) and may cause respiratory irritation (H335) 5.

  • PPE: Always wear chemical-resistant gloves, safety goggles, and a lab coat (P280).

  • Engineering Controls: Handle all volatile and toxic reagents (especially Dimethyl Sulfate and HCl gas) exclusively inside a certified fume hood to avoid inhalation of vapors (P261).

  • First Aid: In case of skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water and remove contact lenses if present (P305+P351+P338) 5.

References

  • J-Stage - An Improved Synthesis of Metoclopramide. Available at: [Link]

  • Google Patents - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (CN105237422A).
  • PrepChem - Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. Available at: [Link]

Sources

Application

Application Note: N-Methylation of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride using Dimethyl Sulfate

Introduction & Pharmacological Context Methyl 4-amino-5-chloro-2-methoxybenzoate is a heavily utilized building block in medicinal chemistry, serving as the core scaffold for orthopramides such as metoclopramide, clebopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Methyl 4-amino-5-chloro-2-methoxybenzoate is a heavily utilized building block in medicinal chemistry, serving as the core scaffold for orthopramides such as metoclopramide, clebopride, and various experimental receptor antagonists [1]. While the primary amine is often left unmodified or converted directly into an amide during standard API synthesis, targeted N-alkylation (specifically N-methylation) of the aniline nitrogen can drastically alter the pharmacological profile of the downstream drug. N-methylation of this specific scaffold is known to shift receptor selectivity, moving away from classical Dopamine D2 antagonism and towards highly selective Dopamine D3/D4 receptor antagonism or 5-HT4 receptor agonism [2] [3].

This application note provides a self-validating, highly optimized protocol for the N-methylation of Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride using dimethyl sulfate (DMS).

Mechanistic Insights and Experimental Design

Translating this reaction from theory to a robust benchtop protocol requires overcoming several chemical hurdles related to the substrate's electronic properties and the reagent's reactivity.

  • Substrate Considerations: The starting material is supplied as a hydrochloride salt to ensure long-term shelf stability and prevent oxidative degradation. Consequently, in situ free-basing is mandatory prior to the introduction of the electrophile to ensure the nitrogen lone pair is available for nucleophilic attack.

  • Reagent Selection (Causality): Dimethyl sulfate (DMS) is selected over methyl iodide (MeI) due to its higher boiling point (188 °C vs. 42 °C). The aniline nitrogen in this substrate is significantly deactivated by the electron-withdrawing para-ester and ortho-chloro substituents. Therefore, elevated reaction temperatures (60–80 °C) are required to drive the electrophilic addition—temperatures at which MeI would rapidly boil off.

  • Base Selection: Mild, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF or DMSO) are preferred. Utilizing strong aqueous bases (e.g., NaOH) causes competitive hydrolysis of the methyl ester. Furthermore, historical patent literature demonstrates that in the presence of water and strong bases, uncontrolled N-methylation occurs as a persistent side reaction [4].

  • Stoichiometric Control: Precise control of DMS equivalents dictates the extent of methylation. Utilizing 1.1–1.2 equivalents favors the N-monomethyl derivative, whereas >2.5 equivalents combined with a stronger base (e.g., NaH) forces the reaction to the N,N-dimethyl tertiary amine.

Safety & Reagent Handling

CRITICAL: Dimethyl sulfate is a potent, highly toxic alkylating agent and a suspected carcinogen.

  • All operations must be conducted in a certified fume hood.

  • Unreacted DMS must be chemically destroyed before disposal. The protocols below utilize a 10% aqueous ammonium hydroxide (NH₄OH) quench, which safely converts excess DMS into water-soluble methylamines and methyl sulfate salts.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-chloro-2-methoxy-4-(methylamino)benzoate (Mono-methylation)
  • Free-Basing: Suspend Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (10.0 g, 39.6 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) within a 250 mL round-bottom flask equipped with a magnetic stirrer. Add finely powdered anhydrous K₂CO₃ (13.7 g, 99.0 mmol, 2.5 eq). Stir at room temperature for 30 minutes to liberate the free base.

  • Electrophilic Addition: Cool the suspension to 0 °C using an ice bath. Add dimethyl sulfate (4.1 mL, 43.5 mmol, 1.1 eq) dropwise over 15 minutes to maintain controlled exothermicity.

  • Thermal Driving Force: Remove the ice bath, gradually warm the mixture to 60 °C, and stir for 4–6 hours. Monitor the reaction via LC-MS or TLC (Ethyl Acetate:Hexane 1:2). Note: The deactivated nature of the aniline makes this heating step critical for acceptable yields.

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into 300 mL of ice-cold 10% aqueous ammonium hydroxide to quench excess DMS. Stir vigorously for 1 hour.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure N-monomethyl product.

Protocol B: Synthesis of Methyl 4-(dimethylamino)-5-chloro-2-methoxybenzoate (Di-methylation)
  • Deprotonation: Suspend the hydrochloride salt (10.0 g, 39.6 mmol) in anhydrous THF (120 mL). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol, 2.5 eq) in small portions.

  • Alkylation: Add dimethyl sulfate (9.4 mL, 99.0 mmol, 2.5 eq) dropwise. Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with Dichloromethane (3 x 100 mL), dry, and purify to yield the N,N-dimethyl derivative.

Data Presentation: Optimization of N-Methylation Conditions

The following table summarizes the causality of base and solvent selection on the reaction trajectory, demonstrating how conditions can be tuned for specific alkylation targets.

Reaction GoalBase (Eq)SolventTemp (°C)DMS (Eq)Major Product IsolatedYield (%)
Mono-alkylation K₂CO₃ (2.5)DMF601.1N-monomethyl ester74
Mono-alkylation K₂CO₃ (2.5)Acetone561.2N-monomethyl ester62
Di-alkylation NaH (2.5)THF652.5N,N-dimethyl ester81
Uncontrolled NaOH (aq)Toluene501.5Mixture + Hydrolyzed acid< 30

Visualization: Reaction Workflow and Pharmacological Pathway

Workflow A Substrate: Methyl 4-Amino-5-chloro- 2-methoxybenzoate HCl B Free-Basing (K2CO3, DMF) A->B Deprotonation C N-Methylation (DMS, 60°C) B->C Electrophilic Attack D Quenching (Aqueous NH3) C->D Excess DMS Destruction E Product: N-Methylated Ester D->E Extraction & Isolation F Downstream API: D3/D4 Antagonists E->F Amidation

Workflow for the N-methylation of the benzamide precursor and downstream applications.

References

  • Ohmori, J., et al. (1996). Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry.[Link]

  • Buchheit, K. H., et al. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry.[Link]

  • Thominet, M. L. (1972). Processes for the preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide.
Method

Application Note: High-Resolution LC-MS/MS Characterization and Fragmentation Profiling of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacological Context Methyl 4-amino-5-chloro-2-methoxybenzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry [1]. Its heavily substituted aromatic scaffold is the foundational building block for a wide array of benzamide-class therapeutics. These include prokinetic agents (e.g., metoclopramide), selective dopamine D3/D4 receptor antagonists [3], and pleiotropic acetylcholinesterase inhibitors targeted at Alzheimer's disease [4].

Because this compound is routinely used in the critical path of active pharmaceutical ingredient (API) synthesis, rigorous analytical characterization is required to monitor reaction kinetics and profile trace impurities. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for such intermediates, the low volatility of the polar amino and ester groups necessitates cumbersome silylation derivatization [2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this requirement, allowing for the direct, highly sensitive analysis of the native hydrochloride salt.

Target Analyte Specifications

To ensure high mass accuracy and correct precursor selection, the physicochemical properties and exact mass data of the analyte are summarized below.

Table 1: Physicochemical and Mass Spectrometry Properties

ParameterValueCausality / Analytical Implication
Chemical Name Methyl 4-amino-5-chloro-2-methoxybenzoate HCl-
Molecular Formula (Free Base) C₉H₁₀ClNO₃Contains one Chlorine atom, yielding a distinct isotopic signature.
Monoisotopic Mass (Free Base) 215.0349 DaBaseline for high-resolution mass calculations.
Precursor Ion [M+H]⁺ (³⁵Cl) m/z 216.0427Primary Q1 selection target for maximum sensitivity.
Precursor Ion [M+H]⁺ (³⁷Cl) m/z 218.0398Secondary Q1 target used for self-validating isotopic ratio checks.
Primary Product Ions (CID) m/z 184.0, 156.0Used for Q3 Multiple Reaction Monitoring (MRM) transitions.

Experimental Methodologies

Sample Preparation & Self-Validating Controls

Expertise Note: The hydrochloride salt form renders the analyte highly hydrophilic. Direct injection of the pure aqueous extract onto a reversed-phase C18 column can lead to poor retention and peak broadening. The following protocol is designed to balance solubility with chromatographic focusing.

  • Stock Solution: Weigh 1.0 mg of the compound and dissolve in 1.0 mL of 50:50 Methanol:Water. Causality: Methanol rapidly wets the hydrophobic aromatic ring, while water readily dissociates the HCl salt, ensuring complete solvation without micelle formation.

  • Working Dilution: Dilute the stock to a final concentration of 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

  • Self-Validating Internal Standard (IS): Spike the working solution with 10 ng/mL of a stable isotope-labeled standard (e.g., Metoclopramide-d3). Causality: The IS acts as a self-validating control to correct for matrix-induced ion suppression and to verify autosampler injection precision.

  • Clarification: Centrifuge the final solution at 14,000 × g for 10 minutes. Transfer the supernatant to an LC vial. Causality: This prevents sub-micron particulates from clogging the UHPLC column frits, a common failure point in high-throughput environments.

UHPLC Chromatographic Conditions

The addition of 0.1% Formic Acid (FA) to both mobile phases is critical. FA acts as a proton source, shifting the equilibrium of the aniline-type amino group to its fully protonated state. This prevents secondary interactions with residual silanols on the column (which cause peak tailing) and maximizes Electrospray Ionization (ESI) efficiency.

Table 2: UHPLC Gradient Program (Column: C18, 1.7 µm, 2.1 × 50 mm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Mass Spectrometry (ESI-QQQ) Parameters

Table 3: Optimized MRM Transitions and Source Parameters

ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Quantifier Transition (³⁵Cl) m/z 216.0 → 184.0 (Collision Energy: 18 eV)
Qualifier Transition (³⁷Cl) m/z 218.0 → 186.0 (Collision Energy: 18 eV)

Mechanistic Fragmentation Profiling (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for developing a trustworthy, self-validating analytical method.

1. Isotopic Validation (The 3:1 Rule): Because the molecule contains a single chlorine atom, the precursor ions at m/z 216.0 (³⁵Cl) and 218.0 (³⁷Cl) will naturally occur in a ~3:1 ratio. Self-Validating System: By monitoring both the 216→184 and 218→186 transitions, the software can continuously calculate the peak area ratio. If the ratio deviates from 3:1, it immediately flags the presence of a co-eluting isobaric interference, preventing false positives.

2. Primary Neutral Loss (Ester Cleavage): Upon activation in the collision cell, the protonated precursor [m/z 216.0] undergoes a highly favorable neutral loss of methanol (CH₃OH, 32 Da) from the methyl ester moiety. This yields a stable acylium cation at m/z 184.0 . This cleavage is driven by the ortho-methoxy group, which provides steric and electronic assistance to stabilize the resulting positive charge.

3. Secondary Cleavage (Ring Contraction): The highly reactive acylium ion at m/z 184.0 rapidly extrudes carbon monoxide (CO, 28 Da), a classic fragmentation route for benzoate derivatives, resulting in a substituted phenyl cation at m/z 156.0 .

Workflow Visualization

LCMS_Workflow Sample Sample Preparation (0.1% FA in 90:10 H2O:ACN) LC UHPLC Separation (C18 Column, Gradient) Sample->LC 2 µL ESI ESI+ Ionization (Protonation of Amino Group) LC->ESI Desolvation MS1 MS1: m/z 216.04 & 218.04 (35Cl/37Cl Isotope Check) ESI->MS1 Q1 Filter CID CID Fragmentation (N2 Gas, ~18 eV) MS1->CID Isolation MS2_1 m/z 184.0 [-CH3OH] CID->MS2_1 -32 Da MS2_2 m/z 156.0 [-CH3OH, -CO] CID->MS2_2 -60 Da Data Data Analysis (Self-Validating MRM) MS2_1->Data MS2_2->Data

Figure 1: LC-MS/MS analytical workflow and fragmentation logic for the target benzamide.

References

  • Pharmaffiliates. "Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS No: 130312-40-2)." Pharmaffiliates Product Catalog. Available at:[Link] [1]

  • Hackling, A., et al. "Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] [3]

  • MDPI. "Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease." MDPI Open Access Journals. Available at: [Link] [4]

Technical Notes & Optimization

Troubleshooting

Overcoming side reactions in the chlorination of methyl 4-amino-2-methoxybenzoate

Welcome to the technical support and troubleshooting center for the chlorination of methyl 4-amino-2-methoxybenzoate. This guide is designed for researchers and drug development professionals synthesizing key active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the chlorination of methyl 4-amino-2-methoxybenzoate. This guide is designed for researchers and drug development professionals synthesizing key active pharmaceutical ingredient (API) intermediates (e.g., for metoclopramide or cisapride).

Here, we bypass basic textbook theory to address the specific kinetic and thermodynamic challenges of this electrophilic aromatic substitution (EAS), providing you with field-proven, self-validating protocols.

Part 1: Mechanistic Context & Regioselectivity

The aromatic ring of methyl 4-amino-2-methoxybenzoate is heavily activated by two electron-donating groups (the –NH₂ and –OCH₃ groups) and deactivated by one electron-withdrawing group (the ester)[1].

  • The C5 Position (Target): Para to the strongly activating amino group and meta to the ester. This is the most electronically enriched and sterically accessible site.

  • The C3 Position (Side Reaction): Ortho to both the amino and methoxy groups. While electronically activated, it is sterically hindered. However, aggressive chlorinating agents will attack here, leading to over-chlorination[1].

ReactionMechanisms SM Methyl 4-amino- 2-methoxybenzoate Product Methyl 4-amino-5-chloro- 2-methoxybenzoate SM->Product NCS (1.0 eq) DMF, 70°C OverCl Di-chlorinated (C3, C5) Impurity SM->OverCl Excess NCS or >80°C Oxidation Oxidized Tar (Azo/Nitroso) SM->Oxidation Cl2 gas or Strong Oxidants

Figure 1: Reaction pathways and common side reactions during chlorination.

Part 2: Troubleshooting FAQs

Q1: I am seeing significant amounts of di-chlorinated impurities (chlorination at both C-3 and C-5). How can I improve regioselectivity? Causality & Fix: Di-chlorination is a kinetic issue driven by excess electrophile or excessive thermal energy. While C5 is kinetically favored, C3 becomes reactive if the chloronium ion concentration is too high.

  • Solution: Strictly control the stoichiometry of N-chlorosuccinimide (NCS) to exactly 1.00 - 1.02 equivalents[2]. Do not exceed 75°C. If you are using chlorine gas (Cl₂), switch to NCS, which provides a milder, controlled release of Cl⁺.

Q2: My reaction mixture turns black and yields a tar-like substance instead of a clean precipitate. What is happening? Causality & Fix: The free primary amine (–NH₂) is highly susceptible to oxidation. Harsh oxidants (like Cl₂ gas or poorly controlled NCS in the presence of light/metals) will oxidize the aniline to azo, nitroso, or polymeric tar species[1].

  • Solution: Ensure your N,N-Dimethylformamide (DMF) is anhydrous. Moisture can hydrolyze NCS into more aggressive oxidizing species. If the problem persists, you must temporarily mask the amine's reactivity via N-acetylation prior to chlorination[1].

Q3: The reaction stalls at 70% conversion. Should I add more NCS? Causality & Fix: No. Adding more NCS mid-reaction exponentially increases the risk of C3-chlorination (see Q1). Stalling is usually caused by degraded NCS (which absorbs moisture and loses active chlorine) or wet solvent.

  • Solution: Always use freshly titrated NCS and anhydrous DMF. The polar aprotic nature of DMF is required to stabilize the transition state; water disrupts this solvation shell.

TroubleshootingFlow Start Identify Primary Reaction Issue Q1 High Di-chloro Impurity? Start->Q1 Q2 Black Tar / Oxidation? Q1->Q2 No A1 Limit NCS to 1.0 eq; Maintain Temp < 75°C Q1->A1 Yes Q3 Incomplete Conversion? Q2->Q3 No A2 Switch to mild NCS; Consider N-acetylation Q2->A2 Yes A3 Use Anhydrous DMF; Check NCS purity Q3->A3 Yes

Figure 2: Troubleshooting decision tree for optimizing chlorination outcomes.

Part 3: Reagent Selection & Quantitative Data

Selecting the right chlorinating agent is the most critical variable. Below is a comparative matrix of common reagents used for this specific transformation.

Chlorinating AgentTypical SolventRegioselectivity (C5:C3)Amine Oxidation RiskYield / Scalability Notes
N-Chlorosuccinimide (NCS) DMFHigh (>95% C5)LowOptimal. Yields ~87.5%[2]. Requires 70°C heating. Industry standard for scale-up.
Iodobenzene Dichloride THF + PyridineVery HighLowYields ~89%[3]. Requires cooling (0-5°C). Excellent for lab-scale but poor atom economy for manufacturing.
Chlorine Gas (Cl₂) Acetic Acid / DCMModerateVery HighProne to di-chlorination and tar formation unless the amine is N-acetylated first[1].

Part 4: Validated Experimental Protocols

Protocol A: Direct Chlorination via NCS (Industry Standard)

This protocol leverages the solvent effects of DMF to stabilize the chloronium intermediate, allowing direct chlorination without protecting groups[2].

Self-Validating System: This protocol is visually self-validating. The reaction must remain a clear, amber solution. If it turns opaque black, temperature control has failed. Upon quenching in ice water, an immediate white/off-white precipitate confirms successful C5-chlorination. A sticky yellow paste indicates ester hydrolysis or incomplete conversion.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of methyl 4-amino-2-methoxybenzoate in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-7 volumes).

  • Addition: Add exactly 1.0 equivalent of N-chlorosuccinimide (NCS) in a single portion at room temperature[2].

  • Activation: Gradually heat the reaction mixture to 70°C. Causality: Room temperature is kinetically insufficient for the reaction in DMF, while temperatures >80°C invite oxidation and C3-chlorination.

  • Reaction: Maintain stirring at 70°C for exactly 3 hours[2].

  • Quenching & Isolation: While still warm (approx. 50°C), pour the reaction mixture slowly into 15 volumes of vigorously stirred crushed ice/water. Causality: The target product is highly hydrophobic, while DMF and the succinimide byproduct are highly water-soluble. Rapid precipitation prevents the product from oiling out.

  • Filtration: Filter the resulting off-white solid under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45°C until constant weight is achieved. Expected yield: 85–88%[2].

Protocol B: The N-Acetylation Workaround (For Problematic Substrates)

If your specific substrate analogs are highly prone to oxidation, you must protect the amine[4],[1].

Step-by-Step Methodology:

  • Protection: React the starting material with 1.1 eq of acetyl chloride in dichloromethane (DCM) and triethylamine (0°C to RT) to yield methyl 4-acetamido-2-methoxybenzoate[1].

  • Chlorination: Dissolve the protected intermediate in DMF, add 1.05 eq NCS, and heat to 65°C for 4 hours.

  • Deprotection: Reflux the isolated chlorinated intermediate in a mixture of methanol and 2N HCl for 2 hours to cleave the acetyl group, yielding the target methyl 4-amino-5-chloro-2-methoxybenzoate.

Part 5: References

1.[2] Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Benchchem. 2.[3] US3700719A - Processes for the preparation of n-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide. Google Patents. 3.[4] Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. 4.[1] An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate. Benchchem.

Sources

Optimization

Optimizing reaction conditions for the synthesis of "Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride"

Technical Support Center: Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride Welcome to the technical support center for the synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Welcome to the technical support center for the synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. Our focus is on the critical chlorination step of Methyl 4-amino-2-methoxybenzoate and the subsequent salt formation.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis. Each point explains the potential cause and provides a scientifically-grounded solution.

Problem 1: Low or No Yield of Methyl 4-Amino-5-chloro-2-methoxybenzoate

  • Potential Cause 1: Inactive Chlorinating Agent.

    • Explanation & Solution: The most common chlorinating agent for this synthesis is N-chlorosuccinimide (NCS).[1][2] NCS can degrade over time, especially if exposed to moisture. It is crucial to use a fresh bottle of NCS or one that has been stored properly in a desiccator. To verify its activity, consider running a small-scale control reaction with a known reactive substrate.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Explanation & Solution: This electrophilic aromatic substitution requires thermal energy to proceed efficiently. The established optimal temperature is approximately 70°C.[1][2] Significantly lower temperatures will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition. Ensure your reaction vessel is fully submerged in the heating bath and that the internal temperature is accurately monitored.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Explanation & Solution: The reaction proceeds with a 1:1 molar ratio of Methyl 4-amino-2-methoxybenzoate to NCS.[1][2] Using a significant excess of the starting ester will naturally lead to a lower yield based on the limiting reagent (NCS). An excess of NCS could potentially lead to di-chlorinated or other side products. Accurately weigh your reagents and calculate the molar equivalents before starting the reaction.

  • Potential Cause 4: Insufficient Reaction Time.

    • Explanation & Solution: The reaction typically requires about 3 hours at 70°C to reach completion.[1][2] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator that the reaction is complete.

Problem 2: Product Precipitates as an Oil or is Gummy During Work-up

  • Potential Cause: Impurities or Improper Precipitation Technique.

    • Explanation & Solution: The standard work-up involves pouring the hot reaction mixture into ice water to precipitate the product.[1][2] If this is done too slowly or without adequate agitation, localized supersaturation can occur, leading to the formation of an oil or a gummy solid that is difficult to filter. To ensure a fine, crystalline precipitate, pour the hot N,N-Dimethylformamide (DMF) solution in a steady stream into a separate beaker containing vigorously stirred ice water. The rapid temperature drop and high dispersion promote the formation of a manageable solid.

Problem 3: Final Product is Discolored (Yellow or Brown)

  • Potential Cause: Oxidation of the Aromatic Amine.

    • Explanation & Solution: Aromatic amines are susceptible to air oxidation, which can produce colored impurities. While the reaction is generally robust, performing it under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue.[3] If your final product is discolored, it can often be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. The addition of a small amount of activated charcoal during recrystallization can also help remove colored impurities.[2][3]

Problem 4: Incomplete Formation of the Hydrochloride Salt

  • Potential Cause: Insufficient HCl or Presence of Water.

    • Explanation & Solution: The hydrochloride salt is typically formed by treating a solution of the free base with hydrogen chloride. One common method involves dissolving the purified ester in a suitable solvent like methanol or diethyl ether and bubbling anhydrous HCl gas through the solution until it is saturated.[4] Ensure that enough HCl is added to protonate all of the amine. The presence of significant amounts of water can hinder the precipitation of the salt. Using anhydrous solvents is recommended for this step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the chlorination step and why? A: N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction.[1][2] Its high polarity allows it to effectively dissolve both the polar NCS and the less polar ester starting material, creating a homogeneous reaction mixture. Furthermore, its high boiling point (153°C) makes it stable at the required reaction temperature of 70°C.

Q2: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method.[3] A recommended mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, Methyl 4-Amino-5-chloro-2-methoxybenzoate, is more non-polar than the starting material due to the replacement of a hydrogen atom with a chlorine atom, and will thus have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q3: Why is the product converted to a hydrochloride salt? A: The free amine (free base) form of the product can be susceptible to air oxidation. Converting it to the hydrochloride salt increases its stability and shelf-life. Additionally, the salt is often a more crystalline, free-flowing solid, which makes it easier to handle, weigh, and purify compared to the free base which may be less crystalline.[5]

Q4: What are the critical safety precautions for this synthesis? A: Several reagents used in this synthesis require careful handling.

  • N-chlorosuccinimide (NCS): An irritant and oxidizing agent. Avoid skin and eye contact.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is also readily absorbed through the skin.

  • Hydrogen Chloride (HCl): Highly corrosive. Whether used as a gas or a concentrated solution, it can cause severe burns. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Always consult the Safety Data Sheet (SDS) for each chemical before use.[6]

Q5: What are the recommended storage conditions for the final product? A: Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.[3][5] Storage at 0-5°C is recommended for long-term stability.[5]

Optimized Reaction Parameters & Data

The following table summarizes the optimized conditions for the key chlorination step, derived from established protocols.[1][2]

ParameterRecommended ConditionRationale
Starting Material Methyl 4-amino-2-methoxybenzoatePrecursor with activated ring for chlorination.
Chlorinating Agent N-chlorosuccinimide (NCS)Provides mild and regioselective chlorination.
Molar Ratio (Ester:NCS) 1:1Ensures complete monosubstitution without excess reagents.[1][2]
Solvent N,N-Dimethylformamide (DMF)Excellent solubility for reactants; stable at reaction temp.[1][2]
Reaction Temperature 70°COptimal for reaction rate without significant side products.[1][2]
Reaction Time ~3 hours (Monitor by TLC)Sufficient time for reaction completion.[1][2]
Expected Yield 87-89%Reported yield under optimized conditions.[2]

Visualized Workflows

Overall Synthesis Pathway

cluster_start Starting Material cluster_reaction Chlorination Step cluster_workup Work-up & Purification cluster_salt Salt Formation cluster_end Final Product A Methyl 4-amino-2-methoxybenzoate B Add NCS (1 eq.) in DMF A->B C Heat to 70°C for 3h B->C D Pour into Ice Water C->D E Filter & Dry Solid D->E F Methyl 4-Amino-5-chloro- 2-methoxybenzoate (Free Base) E->F G Dissolve in Anhydrous Solvent (e.g., Methanol, Ether) F->G H Add Anhydrous HCl G->H I Filter & Dry Final Product H->I J Methyl 4-Amino-5-chloro- 2-methoxybenzoate Hydrochloride I->J Start Low Yield or Impure Product Check_NCS Is NCS fresh and active? Start->Check_NCS Check_Temp Was temperature held at 70°C? Check_NCS->Check_Temp Yes Sol_NCS Use fresh, properly stored NCS. Check_NCS->Sol_NCS No Check_Time Was reaction run for ~3h or to completion (monitored by TLC)? Check_Temp->Check_Time Yes Sol_Temp Ensure accurate temperature monitoring and control. Check_Temp->Sol_Temp No Check_Ratio Was the molar ratio Ester:NCS exactly 1:1? Check_Time->Check_Ratio Yes Sol_Time Monitor reaction by TLC until starting material is consumed. Check_Time->Sol_Time No Sol_Ratio Recalculate and use precise stoichiometry. Check_Ratio->Sol_Ratio No End Problem Resolved Check_Ratio->End Yes Sol_NCS->End Sol_Temp->End Sol_Time->End Sol_Ratio->End

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocol: Chlorination and Salt Formation

Step 1: Chlorination of Methyl 4-amino-2-methoxybenzoate[1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in N,N-Dimethylformamide (DMF).

  • To this solution, add N-chlorosuccinimide (NCS) in a single portion (1.0 eq.).

  • Heat the reaction mixture to 70°C in a pre-heated oil bath.

  • Maintain stirring at 70°C for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • While still hot, carefully pour the reaction mixture into a beaker containing vigorously stirred ice water. A precipitate should form immediately.

  • Continue stirring the slurry for 15-20 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the solid product under vacuum to obtain crude Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 2: Formation of the Hydrochloride Salt[4]

  • Dissolve the crude (or recrystallized) Methyl 4-amino-5-chloro-2-methoxybenzoate in a minimal amount of anhydrous methanol (approx. 10 volumes).

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride (HCl) gas through the solution. The product will begin to precipitate. Continue adding HCl until the solution is saturated and no further precipitation is observed.

  • Alternatively, add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the white, crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent.

  • Dry the final product, Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, under vacuum.

References

  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Benchchem.
  • Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Benchchem.
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents (CN105237422A).
  • Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate. PrepChem.com.
  • Safety Data Sheet for 4-Amino-5-chloro-2-methoxybenzoic acid.
  • 5-Amino-4-chloro-2-methoxy-benzoic acid methyl ester hydrochloride. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Introduction: Welcome to the technical support center for Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS No: 130312-40-2). This molecule is a critical intermediate in the synthesis of several gastroprokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS No: 130312-40-2). This molecule is a critical intermediate in the synthesis of several gastroprokinetic and antiemetic drugs.[1][2] The purity of this starting material is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides in-depth, field-proven protocols and troubleshooting advice designed for researchers, scientists, and drug development professionals aiming to achieve the highest possible purity through recrystallization.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions behind the process, grounding your experimental work in solid scientific principles.

Q1: Why is recrystallization the preferred method for purifying this specific compound?

A1: Recrystallization is a powerful purification technique that excels at removing small amounts of impurities from a solid compound.[3] For a late-stage intermediate like Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride, where purity requirements are stringent, recrystallization is superior to chromatography for several reasons:

  • Scalability: It is far more economically and practically scalable for pilot and manufacturing scales compared to column chromatography.

  • Impurity Removal: It effectively removes impurities with different solubility profiles than the target compound, which are often by-products from the preceding synthetic steps (e.g., unreacted starting materials or regioisomers from the chlorination step).[1][2]

  • Crystal Habit Control: A well-controlled recrystallization process can influence the crystal size and shape, which is crucial for downstream processing, including filtration, drying, and formulation.

Q2: What are the key chemical properties of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride that influence recrystallization?

A2: Understanding the molecule's structure is key. It is an aromatic amine that has been salified with hydrochloric acid. This has several implications:

  • Salt Form: As a hydrochloride salt, its solubility is significantly increased in polar protic solvents (like water and alcohols) compared to its free-base form.[4] The recrystallization strategy must maintain the compound in its salt form, which means avoiding basic conditions that would neutralize it.

  • Polarity: The molecule possesses several polar functional groups (ester, ether, amino group, chloride) in addition to the hydrochloride salt, making it moderately to highly polar.

  • Potential for Degradation: Aromatic amines can be susceptible to oxidation, which often results in discoloration (yellowing or browning).[5] This necessitates careful handling, potentially under an inert atmosphere, and avoiding prolonged exposure to high temperatures.

Q3: How do I select the right solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[6] For a polar salt like this, a single perfect solvent is rare. Therefore, a mixed-solvent (solvent/anti-solvent) system is often optimal.[7][8]

  • Good Solvents: These will readily dissolve the compound, even at room temperature. For this hydrochloride salt, methanol and water are excellent "good" solvents.

  • Anti-Solvents (or Poor Solvents): The compound is poorly soluble in these, even when hot. Less polar organic solvents like ethyl acetate, acetone, or isopropanol can act as anti-solvents when paired with a "good" solvent.

The strategy is to dissolve the compound in a minimal amount of a hot "good" solvent and then carefully add a "poor" solvent until the solution becomes slightly cloudy (the saturation point). This creates a supersaturated state from which pure crystals can form upon slow cooling.

Solvent Selection & Properties Table

SolventBoiling Point (°C)Polarity IndexRole for CompoundRationale & Notes
Methanol 655.1Good Solvent Excellent for dissolving the hydrochloride salt. Its volatility makes it easy to remove during drying.
Water 10010.2Good Solvent Highly effective at dissolving the salt.[9] However, its high boiling point can make drying difficult. Often used in combination with an alcohol.
Ethanol 784.3Moderate Solvent Can be used as a single solvent if the solubility difference between hot and cold is sufficient, or as the "good" solvent in a pair.[5]
Isopropanol (IPA) 823.9Poor/Anti-Solvent Useful as an anti-solvent with methanol or water. Less polar than ethanol.
Acetone 564.3Poor/Anti-Solvent Can be an effective anti-solvent.[10] Its low boiling point is advantageous for easy removal.
Section 2: Validated Recrystallization Protocol

This protocol provides a robust starting point for achieving high purity. It utilizes a methanol/isopropanol solvent system, which offers a good balance of solubility and ease of handling.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh Crude Material B Select Appropriate Flask A->B Dissolve C Add Minimum Hot Methanol B->C Dissolve D Stir and Heat to Reflux C->D Dissolve E Optional: Hot Filtration (to remove insoluble impurities) D->E Dissolve F Add IPA until Turbidity E->F Precipitate G Cool Slowly to Room Temp F->G Precipitate H Chill in Ice Bath G->H Precipitate I Vacuum Filter Crystals H->I Isolate J Wash with Cold IPA I->J Isolate K Dry Under Vacuum J->K Isolate

Caption: Step-by-step workflow for the recrystallization of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride.

Step-by-Step Methodology
  • Dissolution:

    • In a round-bottom flask, add the crude Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride.

    • For every 1 gram of crude material, add 3-4 mL of methanol.

    • Heat the mixture to a gentle reflux with stirring until all the solid dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored (e.g., yellow or brown), remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal (approx. 1-2% w/w of the solute).

    • Heat the mixture back to reflux for 5-10 minutes.

    • Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal.[5][7] This step must be done quickly to prevent premature crystallization.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add isopropanol (IPA) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

    • Add a few more drops of hot methanol to redissolve the solids and ensure the solution is clear again.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11][12]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold isopropanol to remove any adhering mother liquor which contains the impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white crystalline solid.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide helps you diagnose and solve common issues.

Troubleshooting Decision Tree

G Start Recrystallization Issue NoCrystals Problem: No Crystals Form Start->NoCrystals OilingOut Problem: 'Oiling Out' Start->OilingOut LowYield Problem: Low Yield Start->LowYield Discolored Problem: Discolored Product Start->Discolored TooMuchSolvent Cause: Too Much 'Good' Solvent NoCrystals->TooMuchSolvent NotSaturated Cause: Insufficient Anti-Solvent NoCrystals->NotSaturated NucleationFail Cause: Nucleation Inhibited NoCrystals->NucleationFail CoolTooFast Cause: Cooling Too Rapidly OilingOut->CoolTooFast HighImpurity Cause: High Impurity Load OilingOut->HighImpurity WrongSolvent Cause: Poor Solvent Choice OilingOut->WrongSolvent TooMuchSolventYield Cause: Too Much Solvent Used LowYield->TooMuchSolventYield WashLoss Cause: Loss During Wash LowYield->WashLoss PrematureCrystals Cause: Premature Crystallization (during hot filtration) LowYield->PrematureCrystals Oxidation Cause: Oxidation of Amine Discolored->Oxidation ColoredImpurity Cause: Highly Colored Impurity Discolored->ColoredImpurity Sol_BoilOff Solution: Boil off some solvent TooMuchSolvent->Sol_BoilOff Sol_AddAntiSolvent Solution: Add more anti-solvent NotSaturated->Sol_AddAntiSolvent Sol_ScratchSeed Solution: Scratch flask or add seed crystal NucleationFail->Sol_ScratchSeed Sol_ReheatAddSolvent Solution: Reheat, add more 'good' solvent, cool slower CoolTooFast->Sol_ReheatAddSolvent Sol_Charcoal Solution: Use activated charcoal HighImpurity->Sol_Charcoal WrongSolvent->Sol_ReheatAddSolvent Sol_MinimizeSolvent Solution: Use minimum hot solvent TooMuchSolventYield->Sol_MinimizeSolvent Sol_ColdWash Solution: Wash with ice-cold solvent WashLoss->Sol_ColdWash Sol_ReheatFilter Solution: Re-dissolve crystals from filter PrematureCrystals->Sol_ReheatFilter Sol_InertAtmosphere Solution: Work under N2/Ar Oxidation->Sol_InertAtmosphere Sol_UseCharcoal Solution: Use activated charcoal ColoredImpurity->Sol_UseCharcoal

Caption: Decision tree for troubleshooting common recrystallization problems.

Q: Problem: No crystals are forming, even after cooling in an ice bath.

A: This is a common issue that typically points to the solution not being sufficiently supersaturated.[11]

  • Potential Cause 1: Too much "good" solvent was used. The compound remains soluble even at low temperatures.

    • Solution: Reheat the solution and boil off some of the solvent (e.g., methanol) to concentrate the solution. Allow it to cool again.[11]

  • Potential Cause 2: Nucleation is inhibited. Sometimes crystals need a surface to begin growing.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic imperfections in the glass can serve as nucleation sites.[7][13]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystal growth.[7][12]

Q: Problem: The product has "oiled out," forming a liquid layer instead of solid crystals.

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7][11][13]

  • Potential Cause 1: The solution is too saturated.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount more of the hot "good" solvent (e.g., 10-15% more methanol), and allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to align into an ordered crystal lattice.[11][12]

  • Potential Cause 2: Significant impurities are present. Impurities can depress the melting point of the mixture, leading to oil formation.

    • Solution: If the oil is colored, consider re-running the procedure and including an activated charcoal treatment step to remove impurities.[12]

Q: Problem: The final yield is very low.

A: While some loss is expected in recrystallization (typically 15-20%), a very low yield indicates a procedural issue.[8]

  • Potential Cause 1: Using an excessive amount of solvent. This is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.[11][12]

    • Solution: Always use the minimum amount of hot solvent required for complete dissolution. After filtering the crystals, you can try to recover a second, less pure crop by partially evaporating the mother liquor.

  • Potential Cause 2: Washing with warm or excessive solvent.

    • Solution: Always wash the crystal cake with a minimal amount of ice-cold solvent to minimize redissolving your product.

  • Potential Cause 3: Premature crystallization. If using hot filtration, the product may have crystallized on the filter paper or funnel.

    • Solution: Ensure the filtration apparatus is pre-heated. If crystals do form, they can be recovered by washing the filter with a small amount of hot solvent and combining it with the filtrate.

Q: Problem: The final product is discolored (yellow or brown).

A: Discoloration in aromatic amines is almost always due to the formation of small amounts of oxidized impurities.[5]

  • Potential Cause 1: Oxidation during reflux.

    • Solution 1: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

    • Solution 2: Use an activated charcoal treatment.[5] Charcoal is highly effective at adsorbing the large, conjugated molecules that typically cause color. Use it sparingly, as it can also adsorb your product and reduce the yield.[7][12]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different solvent/anti-solvent pair? A: Absolutely. The key is the solubility relationship. An ethanol/water system is also a very viable option. You would dissolve the compound in hot ethanol and add hot water as the anti-solvent. Experimentation on a small scale is always recommended to find the optimal system and ratio for your specific batch of material.

Q: How do I know if the purity has improved? A: The most reliable methods are analytical. Compare the High-Performance Liquid Chromatography (HPLC) purity profile or the Nuclear Magnetic Resonance (NMR) spectrum of the material before and after recrystallization. A sharper melting point with a narrower range is also a good physical indicator of increased purity.

Q: What are the best practices for drying the crystals? A: Use a vacuum oven at a moderate temperature (40-50°C). Avoid excessively high temperatures which could cause degradation. Ensure the crystals are completely dry; residual solvent can compromise purity analysis and is a regulatory concern for APIs. Pressing the crystals firmly on the filter paper during vacuum filtration will help remove a significant amount of the mother liquor before drying.[8]

References
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from University of York website. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments. Retrieved from a publicly available version. [Link]

  • Ishikawa, T., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin, 50(7), 926-935. [Link]

  • Reddit r/chemistry community. (2024). Recrystallization pointers. Retrieved from Reddit. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from UCLA website. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Recrystallisation | Science topic. Retrieved from ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]

  • Pharmaffiliates. (n.d.). Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride. Retrieved from Pharmaffiliates website. [Link]

  • Zhang, B., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • CN105237422A - A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. (2016).
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to 4-amino-5-chloro-2-methoxybenzoic acid derivatives

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Comparative Analysis of Synthetic Routes to 4-Amino-5-chloro-2-methoxybenzoic Acid Executive Summary 4-Amino-5-chloro-2-methoxybenzoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Synthetic Routes to 4-Amino-5-chloro-2-methoxybenzoic Acid

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly gastroprokinetic and antiemetic drugs such as Mosapride, Cisapride, and Metoclopramide.[1] The purity and cost-effective production of this substituted anthranilic acid derivative are paramount to the safety and economic viability of the final drug products. This guide provides a comprehensive comparative analysis of the most prevalent synthetic strategies for its preparation. We will delve into a well-established three-step route commencing from p-aminosalicylic acid, offering a detailed examination of its reaction mechanism, experimental protocols, and process parameters. Alternative approaches will also be discussed to provide a broader perspective on available synthetic methodologies. The objective is to equip researchers and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific objectives, whether for laboratory-scale research or industrial-scale manufacturing.

Introduction: The Significance of a Key Pharmaceutical Building Block

4-Amino-5-chloro-2-methoxybenzoic acid (C₈H₈ClNO₃, M.W. 201.61 g/mol ) is a white crystalline solid whose molecular architecture is a cornerstone for a class of drugs that target serotonin 5-HT₄ receptors.[2][3] Its structure, featuring amino, chloro, and methoxy functional groups on a benzoic acid core, provides a versatile scaffold for creating potent and selective pharmaceutical agents.[3] The synthesis of this intermediate presents a classic challenge in organic chemistry: achieving regioselective functionalization of a polysubstituted aromatic ring. An ideal synthetic route must be high-yielding, cost-effective, scalable, and environmentally benign.

Primary Synthetic Route: A Three-Step Synthesis from p-Aminosalicylic Acid

The most widely documented and industrially favored route to 4-amino-5-chloro-2-methoxybenzoic acid begins with the inexpensive and readily available starting material, p-aminosalicylic acid.[4] This pathway is characterized by its robust and sequential introduction of the required functional groups through methylation, chlorination, and hydrolysis.[1]

Overall Reaction Scheme

The synthesis proceeds in three distinct stages, transforming p-aminosalicylic acid into the final product.

G cluster_0 Overall Synthetic Pathway start p-Aminosalicylic Acid inter1 Methyl 4-amino-2-methoxybenzoate start->inter1 Step 1: Methylation ((CH₃)₂SO₄, KOH) inter2 Methyl 4-amino-5-chloro-2-methoxybenzoate inter1->inter2 Step 2: Chlorination (NCS, DMF) end 4-Amino-5-chloro-2-methoxybenzoic acid inter2->end Step 3: Hydrolysis (KOH, then HCl)

Caption: Overall reaction pathway from p-aminosalicylic acid.

Mechanistic Insights and Experimental Choices

Step 1: Methylation of the Phenolic Hydroxyl Group

The initial step involves the selective methylation of the hydroxyl group of p-aminosalicylic acid. The carboxylic acid is simultaneously esterified.

  • Causality: The use of a strong base like potassium hydroxide (KOH) deprotonates both the phenolic hydroxyl and carboxylic acid groups, forming the corresponding phenoxide and carboxylate salts. The phenoxide is a potent nucleophile. Dimethyl sulfate ((CH₃)₂SO₄) is an excellent methylating agent. The reaction proceeds via an Sₙ2 mechanism where the phenoxide and carboxylate attack the methyl groups of dimethyl sulfate. This step is crucial as it protects the hydroxyl group and activates the ring for subsequent electrophilic substitution, while the esterification of the carboxylic acid protects it from interfering in the next step.

Step 2: Regioselective Chlorination

The second step is the electrophilic aromatic substitution (chlorination) of the methyl 4-amino-2-methoxybenzoate intermediate.

  • Causality: The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators. The position ortho to the amino group and meta to the methoxy group is the most nucleophilic and sterically accessible. N-chlorosuccinimide (NCS) is chosen as the chlorinating agent because it is a mild and safe source of electrophilic chlorine (Cl⁺), making it ideal for controlled, regioselective chlorination without requiring harsh conditions or strong Lewis acid catalysts.[4] N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent, which effectively dissolves the reactants and facilitates the reaction.[1]

Step 3: Hydrolysis of the Ester

The final step is the saponification of the methyl ester to yield the target carboxylic acid.

  • Causality: The methyl ester is hydrolyzed under basic conditions using potassium hydroxide in a methanol/water mixture.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically heated to reflux to ensure complete conversion. Following hydrolysis, the resulting carboxylate salt is neutralized with an acid, such as hydrochloric acid (HCl), to precipitate the final product, 4-amino-5-chloro-2-methoxybenzoic acid.[1]

Detailed Experimental Protocol

The following protocol is a synthesis of established laboratory procedures.[1][4]

G cluster_methylation Step 1: Methylation cluster_chlorination Step 2: Chlorination cluster_hydrolysis Step 3: Hydrolysis m1 Mix p-aminosalicylic acid, KOH, and Acetone m2 Cool to 25°C and add Dimethyl Sulfate dropwise m1->m2 m3 React for ~5.5 hours at 20-30°C m2->m3 m4 Work-up: Remove Acetone, dissolve in water, extract with Ethyl Acetate m3->m4 m5 Obtain Methyl 4-amino- 2-methoxybenzoate m4->m5 c1 Dissolve ester from Step 1 in DMF c2 Add NCS (1:1 molar ratio) c1->c2 c3 Heat at 70°C for 3 hours c2->c3 c4 Work-up: Pour into ice water, filter, and dry solid c3->c4 c5 Obtain Methyl 4-amino-5-chloro- 2-methoxybenzoate c4->c5 h1 Mix ester from Step 2 with KOH in Methanol/Water h2 Reflux for 2 hours h1->h2 h3 Decolorize with activated carbon h2->h3 h4 Work-up: Remove solvent, dissolve in water, adjust pH to 5 with HCl h3->h4 h5 Filter and dry final product h4->h5

Caption: Step-by-step experimental workflow for synthesis.

Materials:

  • p-Aminosalicylic acid

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone

  • Ethyl Acetate

  • N-chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Activated Carbon

Procedure:

  • Methylation: In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone. Stir the mixture and cool to 20-30°C. Gradually add dimethyl sulfate dropwise while maintaining the temperature. Continue the reaction for approximately 5.5 hours. After completion, remove the acetone under reduced pressure. Dissolve the residue in water and extract the product with ethyl acetate. The organic layers are combined, dried, and evaporated to yield Methyl 4-amino-2-methoxybenzoate.[4]

  • Chlorination: Dissolve the Methyl 4-amino-2-methoxybenzoate obtained in the previous step in DMF. Add N-chlorosuccinimide in a 1:1 molar ratio. Heat the mixture to 70°C and stir for 3-4 hours.[4] Upon completion, pour the hot reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.[1]

  • Hydrolysis: Combine the chlorinated ester with a solution of potassium hydroxide in a mixture of methanol and water (e.g., 5:2 v/v).[4] Reflux the mixture for approximately 2 hours. Add activated carbon and reflux for another 30 minutes for decolorization. Filter the hot solution to remove the carbon. Remove the solvent by evaporation. Dissolve the remaining solid in water and acidify by dropwise addition of 3M HCl until the pH reaches 5. The white solid product will precipitate. Filter, wash with water, and dry to obtain the final product, 4-Amino-5-chloro-2-methoxybenzoic acid.[4]

Alternative Synthetic Strategies

While the route from p-aminosalicylic acid is dominant, other strategies have been considered. One theoretical approach starts from p-methoxybenzoic acid.[5]

Route 2: From p-Methoxybenzoic Acid (Conceptual)

  • Chlorination: Electrophilic chlorination of p-methoxybenzoic acid to yield 4-methoxy-3-chlorobenzoic acid.

  • Nitration: Nitration of the chlorinated intermediate to introduce a nitro group, likely directed ortho to the methoxy group.

  • Reduction: Reduction of the nitro group to an amino group to form the final product.

This route presents significant regioselectivity challenges. The initial chlorination can produce isomeric mixtures, and controlling the position of nitration on an already substituted ring can be difficult, leading to lower overall yields and complex purification steps. For these reasons, it is less commonly employed compared to the highly optimized route from p-aminosalicylic acid.

Comparative Data Summary

The following table summarizes the key performance indicators for the primary synthetic route, based on published experimental data.

ParameterStep 1: MethylationStep 2: ChlorinationStep 3: HydrolysisOverall
Starting Material p-Aminosalicylic AcidMethyl 4-amino-2-methoxybenzoateMethyl 4-amino-5-chloro-2-methoxybenzoatep-Aminosalicylic Acid
Key Reagents (CH₃)₂SO₄, KOHN-chlorosuccinimide (NCS), DMFKOH, HCl-
Reaction Temp. 20-30°C70°CReflux-
Reaction Time ~5.5 hours~3 hours~2.5 hours~11 hours
Reported Yield High (not specified)87.5% - 88.3%[4]90.8% - 91.4%[4]~79-80% (calculated)
Key Advantages Uses inexpensive starting materialMild and selective chlorinating agentHigh conversion rateWell-established, high overall yield, cost-effective[4]
Key Disadvantages Use of toxic dimethyl sulfateUse of DMF solventRequires pH control for precipitationMulti-step process

Conclusion and Recommendations

The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid represents a robust, efficient, and economically viable manufacturing process.[1][4] The three-step sequence of methylation, chlorination, and hydrolysis is well-optimized, providing high yields at each stage and resulting in a high-purity final product suitable for pharmaceutical applications. The choice of reagents, such as NCS for chlorination, reflects a consideration for mild reaction conditions and operational safety.

For research and development laboratories , this route offers a reliable and reproducible method for obtaining the target compound. For industrial-scale production , the low cost of the starting material and the high overall yield make it the most attractive option.[4] While alternative routes may be conceptually possible, they often suffer from poor regioselectivity and lower yields, making them less practical. Therefore, the p-aminosalicylic acid pathway remains the gold standard and is highly recommended for the synthesis of this critical pharmaceutical intermediate.

References

  • BenchChem (2025).
  • CN105237422A (2016).Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • IT Medical Team (2011).
  • Tiwari, D. et al. (2011).Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.
  • ChemBK (2024).4-Amino-5-chloro-2-methoxybenzoic acid.
  • BenchChem (2025).
  • US9969717B2 (2018).Method for producing substituted anthranilic acid derivatives.
  • Yang, D. et al. (1996).New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 39(21), 4152-4163.
  • ChEMBL (n.d.).Document: New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. (CHEMBL1129946). EMBL-EBI.
  • Indian Journal of Pharmaceutical Sciences (2007).
  • CN1526700A (2004).Synthesis of Important intermediate for mosapride citrate.
  • CN101538311A (2009).Novel synthesis method and intermediate for 2-ethoxy-4-amino-5-chlorobenzoic acid.
  • RSC Publishing (2021).
  • EP1515958A2 (2005).Process for the synthesis of mosapride.
  • Chemical & Pharmaceutical Bulletin (1993).Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent.
  • Chem-Impex (n.d.).4-Amino-5-chloro-2-methoxybenzoic acid.
  • ACS Publications (1996).New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry.
  • CN110143892A (2019).The preparation method of Mosapride intermediate.
  • BenchChem (2025).A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.
  • PubChem (2025).4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626.

Sources

Comparative

Efficacy of "Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride" as a building block

Comparative Efficacy of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride in Orthopramide Synthesis As a Senior Application Scientist overseeing process chemistry and API (Active Pharmaceutical Ingredient) scale-up...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride in Orthopramide Synthesis

As a Senior Application Scientist overseeing process chemistry and API (Active Pharmaceutical Ingredient) scale-up, reagent selection is rarely just about cost—it is about atom economy, byproduct management, and inherent chemical stability.

This guide provides an objective, data-driven comparison between two critical building blocks used in the synthesis of orthopramide drugs (e.g., Metoclopramide, Cisapride, and Clebopride): Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride and its free acid counterpart, 4-Amino-5-chloro-2-methoxybenzoic acid .

Mechanistic Profiling & Causality in Reagent Selection

The 4-amino-5-chloro-2-methoxybenzoyl scaffold presents a unique chemical challenge: it contains an unprotected, electron-rich primary aromatic amine.

  • The Free Acid Alternative: When utilizing 4-Amino-5-chloro-2-methoxybenzoic acid, chemists cannot use standard, aggressive acylating agents like thionyl chloride (SOCl₂) to form an acid chloride. Doing so risks the acyl chloride reacting with the unprotected aromatic amine of another molecule, leading to disastrous self-condensation and polymerization. Consequently, the free acid mandates the use of mild, expensive coupling reagents like Carbonyldiimidazole (CDI) (1)[1].

  • The Ester Hydrochloride Advantage: Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride bypasses the need for coupling reagents entirely by enabling direct aminolysis (2)[2]. The hydrochloride salt form is specifically advantageous over the free base because it protonates the amine, preventing premature oxidation during storage. In the reactor, the target aliphatic amine acts as both the base to liberate the nucleophile in situ and the reactant, driving a highly atom-efficient transformation.

Visualizing the Synthetic Divergence

The choice between the ester hydrochloride and the free acid fundamentally alters the downstream synthetic workflow, as illustrated below.

SynthesisPathway Ester Methyl 4-Amino-5-chloro- 2-methoxybenzoate HCl Aminolysis Direct Aminolysis (Heat, -MeOH) Ester->Aminolysis Aliphatic Amine (e.g., N,N-diethylethylenediamine) Acid 4-Amino-5-chloro- 2-methoxybenzoic acid Coupling CDI Activation (-CO2) Acid->Coupling Carbonyldiimidazole (CDI) API Target Orthopramide API (e.g., Metoclopramide) Aminolysis->API High Atom Economy Coupling->API Aliphatic Amine (-Imidazole)

Fig 1. Divergent synthetic pathways for orthopramide APIs based on building block selection.

Comparative Experimental Data

When scaling up from bench to pilot plant, the performance metrics heavily favor the ester hydrochloride route due to simplified purification and lower reagent overhead.

ParameterMethyl 4-Amino-5-chloro-2-methoxybenzoate HCl4-Amino-5-chloro-2-methoxybenzoic acid
Reaction Pathway Direct AminolysisCoupling Reagent Mediated (e.g., CDI)
Atom Economy High (Byproducts: Methanol, HCl)Low (Byproducts: Imidazole, CO₂)
Reagent Cost Low (No coupling agents required)High (Requires stoichiometric CDI/EDC)
Purification Simple aqueous washComplex (Requires acidic wash to remove imidazole)
Typical Yield 85 - 92%65 - 75%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the exact methodologies for both approaches, explicitly highlighting the chemical causality behind each operational step.

Protocol A: Direct Aminolysis (The Ester HCl Route)

This protocol utilizes Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride to synthesize a Metoclopramide precursor.

  • Charge Reactor: Suspend 1.0 equivalent of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride in anhydrous toluene (10 volumes).

    • Causality: Toluene is selected because its boiling point (110°C) is high enough to overcome the activation energy required for direct ester aminolysis without degrading the starting material.

  • Amine Addition: Add 3.0 equivalents of N,N-diethylethylenediamine dropwise at room temperature.

    • Causality: The first equivalent of the diamine acts as a base to neutralize the hydrochloride salt, liberating the nucleophilic free base in situ (which protects the aniline from oxidation prior to reaction). The excess diamine drives the reaction kinetics.

  • Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus.

    • Causality: Continuous azeotropic removal of the methanol byproduct shifts the equilibrium toward the amide product via Le Chatelier's principle, ensuring >90% conversion without the need for coupling agents.

  • Workup: Cool to room temperature and wash with water (3 x 5 volumes).

    • Causality: The unreacted water-soluble diamine and trace methanol partition entirely into the aqueous phase, leaving the highly pure API in the organic layer.

Protocol B: CDI-Mediated Amidation (The Free Acid Route)

This protocol utilizes 4-Amino-5-chloro-2-methoxybenzoic acid, as demonstrated in recent synthetic protocols (3)[3].

  • Activation: Dissolve 1.0 equivalent of 4-Amino-5-chloro-2-methoxybenzoic acid in dry THF. Add 1.1 equivalents of Carbonyldiimidazole (CDI) in portions.

    • Causality: CDI activates the carboxylic acid to a reactive acyl imidazole. This mild activation is critical; using harsh reagents would cause the unprotected 4-amino group to polymerize.

  • Degassing: Stir at room temperature for 2-8 hours until gas evolution ceases.

    • Causality: CO₂ is a stoichiometric byproduct of CDI activation. If the target amine is added before CO₂ evolution is strictly complete, it will react with residual CDI or dissolved CO₂ to form highly stable, unreactive urea impurities that ruin the yield.

  • Coupling: Add 1.2 equivalents of the target aliphatic amine and heat to 40°C for 2 hours.

  • Workup: Evaporate the THF, dissolve the residue in dichloromethane, and perform mild acidic washes.

    • Causality: Imidazole is generated as a byproduct. Because the target API also contains a basic amine, carefully buffered acidic washes are required to remove the imidazole without protonating and losing the API into the aqueous phase.

Conclusion

While both building blocks successfully yield orthopramide APIs, Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is the superior choice for scalable process chemistry. By leveraging the thermal stability of the hydrochloride salt and the thermodynamic driving force of methanol distillation, chemists can entirely bypass the atom-inefficient, byproduct-heavy coupling steps required by the free acid.

References

  • Title: CAS 20896-27-9: methyl 4-amino-5-chloro-2-methoxybenzoate Source: CymitQuimica URL
  • Title: Methyl 4-amino-2-methoxybenzoate | 27492-84-8 Source: BenchChem URL
  • Title: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid Source: BenchChem URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

Benchmarking "Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride" purity standards

Benchmarking Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride Purity Standards: A Comparative Guide for API Synthesis Executive Summary Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS: 130312-40-2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride Purity Standards: A Comparative Guide for API Synthesis

Executive Summary

Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride (CAS: 130312-40-2) is a highly versatile benzoate intermediate utilized extensively in pharmaceutical development. It serves as the primary building block for benzamide-class active pharmaceutical ingredients (APIs), most notably the dopamine D2 antagonist Metoclopramide, as well as complex cyclohexenylphenyl pyrrolobenzodiazepine-3-carboxamides functioning as tocolytic oxytocin receptor antagonists[1].

This guide provides a rigorous, objective comparison of commercial purity standards for this intermediate, detailing the mechanistic impact of impurities on downstream synthesis and providing a self-validating analytical protocol for quality control.

Mechanistic Significance: Salt Selection and Impurity Carryover

While the free base form of this compound (CAS: 20896-27-9) is widely available[2], the hydrochloride (HCl) salt is strictly preferred in rigorous synthetic workflows for two mechanistic reasons:

  • Oxidative Stability : The primary aniline moiety in the free base is highly susceptible to air oxidation, which manifests as a gradual discoloration of the powder from white to brown/purple. The HCl salt protonates this amine, stabilizing the electron-rich aromatic ring and drastically extending shelf-life.

  • Solvent Compatibility : The salt form significantly enhances solubility in polar protic solvents (like methanol or water) used in subsequent coupling steps, ensuring homogeneous reaction kinetics.

The Danger of Des-chloro Impurities: The synthesis of this intermediate typically involves the electrophilic chlorination of methyl 4-amino-2-methoxybenzoate. Incomplete reactions leave behind unreacted des-chloro precursors, while over-chlorination yields dichloro regioisomers. Because these impurities share near-identical nucleophilic reactivity profiles at the ester group, they will actively participate in downstream amidation steps. Consequently, intermediate impurities directly translate into API impurities.

Benchmarking Experimental Design

To objectively evaluate performance, we benchmarked three distinct grades of Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride:

  • High-Purity Standard : Commercial standard certified at ≥99% by HPLC[2].

  • Reagent Grade : Standard commercial grade certified at 95% purity.

  • In-House Crude : Unpurified product isolated directly from the chlorination step.

Analytical Protocol: HPLC-UV/MS Purity Validation

A robust, self-validating analytical method is required to resolve the intermediate from its structurally similar des-chloro precursor. This protocol is adapted from USP <621> guidelines for Metoclopramide related substances, utilizing multi-flow path technology and combined UV/Mass detection[3].

Causality in Column Selection: A Charged Surface Hybrid (CSH) C18 column is selected over a standard C18. The basic aniline group of the analyte often causes severe peak tailing due to secondary interactions with residual silanols on standard silica. The CSH particle provides a slight positive surface charge at acidic pH, repelling the protonated amine and ensuring sharp, symmetrical peaks[3].

Step-by-Step Methodology:

  • Sample Preparation : Prepare stock solutions of the intermediate at 1.0 mg/mL in LC-MS grade methanol. Dilute to a working concentration of 0.5 mg/mL using a 50:50 methanol/water standard diluent[4].

  • System Suitability Solution : Spike the working solution with 1.0% (w/w) of Methyl 4-amino-2-methoxybenzoate (Impurity 9) to verify peak resolution[4].

  • Chromatographic Conditions :

    • Column : Waters XSelect CSH C18 (4.6 × 150 mm, 5 µm), maintained at 45 °C[3].

    • Mobile Phase A : 0.1% Formic acid in LC-MS grade water[3].

    • Mobile Phase B : 0.1% Formic acid in LC-MS grade methanol[3].

    • Gradient Program : 5% B to 60% B over 15 minutes, with a flow rate of 1.0 mL/min (scaled appropriately for standard analytical systems)[3].

    • Injection Volume : 10 µL[3].

  • Detection Parameters : UV detection at 270 nm (optimal for the benzoate chromophore). Mass detection (ESI+) over 100–440 m/z to confirm the isotopic signature of the chlorine atom (M and M+2 peaks at a characteristic 3:1 ratio)[3].

  • Self-Validation Criteria : The method is only considered valid if the resolution ( Rs​ ) between the target peak and the des-chloro impurity is ≥ 2.0, and the USP tailing factor for the main peak is ≤ 1.5[5].

Data Presentation: Purity and Yield Impact

The quantitative impact of starting material purity on both the intermediate profile and the subsequent amidation reaction (e.g., coupling with N,N-diethylethylenediamine to form the Metoclopramide scaffold) is summarized below.

Table 1: HPLC Impurity Profiling of Intermediate Grades

Purity GradeMain Peak Area (%)Des-chloro Impurity (%)Dichloro Regioisomers (%)USP Tailing Factor
High-Purity Standard (>99%) 99.4%0.2%0.4%1.12
Reagent Grade (95%) 95.2%3.1%1.7%1.15
In-House Crude 88.5%8.2%3.3%1.21

Table 2: Impact on Downstream Amidation Yield and API Purity

Intermediate UsedCrude API Yield (%)API Purity (Pre-Cryst.)Final API Purity (Post-Cryst.)Prep-HPLC Required?
High-Purity Standard (>99%) 92%98.5%>99.8%No
Reagent Grade (95%) 86%91.0%96.5% (Fails USP)Yes
In-House Crude 74%82.3%89.1% (Fails USP)Yes

Analysis: The data demonstrates that the 3.1% des-chloro impurity in the Reagent Grade directly translates to a proportional des-chloro API impurity. Because the structural difference (a single chlorine atom) does not significantly alter the solubility of the final API, standard crystallization fails to clear the impurity. This results in a final product that fails USP specifications, which strictly limit related substances[5].

Visualization: Workflow Impact

G Start Methyl 4-Amino-5-chloro- 2-methoxybenzoate HCl GradeA High-Purity Standard (>99% HPLC) Start->GradeA GradeB Reagent Grade (95% HPLC) Start->GradeB Coupling Amidation Reaction (Coupling Step) GradeA->Coupling Clean Profile ImpA Des-chloro Impurities & Regioisomers GradeB->ImpA >3% Impurity Load ImpA->Coupling API_Pure High-Yield API (USP Compliant) Coupling->API_Pure from Grade A API_Imp Complex Mixture (Requires Prep-HPLC) Coupling->API_Imp from Grade B

Fig 1: Impact of intermediate purity grades on downstream benzamide API synthesis and purification.

Conclusion

For researchers and drug development professionals synthesizing benzamide-class therapeutics, the purity of Methyl 4-amino-5-chloro-2-methoxybenzoate Hydrochloride is a critical process parameter. Benchmarking reveals that utilizing a ≥99% high-purity standard is not merely an analytical luxury, but a synthetic necessity. The inability of standard crystallization to clear des-chloro impurities introduced by lower-grade intermediates dictates that the upfront cost of high-purity starting materials is vastly outweighed by the avoidance of preparative chromatography in the final API isolation.

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Safety & Regulatory Compliance

Safety

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 149719-06-2) is a critical halogenated intermediate f...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 149719-06-2) is a critical halogenated intermediate frequently utilized in the synthesis of benzamide-class therapeutics, such as metoclopramide. While highly valuable in drug development, its physicochemical profile—specifically the presence of a covalently bound chlorine atom and a hydrochloride salt—dictates stringent operational and disposal protocols.

Improper disposal not only violates environmental regulations but also risks severe damage to standard incineration infrastructure due to the generation of corrosive hydrogen chloride (HCl) gas. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe containment and disposal of this compound.

Physicochemical Hazard Profiling & Causality

To design a robust disposal system, we must first understand the molecular behavior of the compound. As a halogenated organic salt, it exhibits specific hazards that dictate its end-of-life management:

  • Corrosivity in Solution: The hydrochloride salt readily dissociates in aqueous waste streams, lowering the pH. This acidic environment can corrode standard metal storage drums over time.

  • Thermal Degradation Products: Upon combustion, the molecule releases toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas, according to the 1[1].

  • Regulatory Classification: The EPA heavily regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions, mandating thermal destruction over landfilling, as detailed in2[2].

Table 1: Quantitative Hazard Data and Operational Impact

ParameterSpecification / ClassificationOperational Consequence
Molecular Formula C9H10ClNO3 · HClContains covalently bound chlorine and ionic chloride; requires halogenated disposal routing.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates strict PPE (nitrile gloves, goggles) during handling and spill cleanup[1].
Combustion Byproducts NOx, HCl gas, CO, CO2Incineration facility must possess caustic scrubbing capabilities to prevent acid rain[3].
EPA Waste Category Halogenated Organic Waste (HOC)Subject to RCRA Land Disposal Restrictions; landfilling or drain disposal is strictly prohibited[2].

Experimental Protocols: Waste Segregation & Disposal Workflows

Mechanistic Insight: Why can't this compound go into standard organic waste? Standard non-halogenated organic waste is often incinerated or used for fuel blending at lower temperatures. If a chlorinated compound is introduced, incomplete combustion can yield highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it must be strictly segregated into a Halogenated Waste Stream destined for high-temperature rotary kiln incineration equipped with caustic scrubbers, a standard outlined in the 3[3].

Protocol A: Routine Laboratory Disposal
  • Characterization & Container Selection: Select a High-Density Polyethylene (HDPE) waste container.

    • Causality: Metal containers are susceptible to chloride-induced pitting corrosion, especially if the hydrochloride salt dissociates in residual moisture.

  • Waste Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Chlorinated Amines."

    • Causality: Mixing with non-halogenated waste can lead to dangerous reactions, toxic combustion byproducts, or severe regulatory fines.

  • Accumulation & pH Monitoring (For Liquids): If disposing of aqueous solutions containing the salt, verify the pH using indicator strips. If pH < 4, carefully neutralize with 1M NaOH before sealing.

    • Self-Validation Check: A neutralized solution prevents pressure buildup from acid-base reactions during transport and verifies that the corrosive hazard has been mitigated.

  • Manifesting & Transport: Log the waste under the appropriate EPA waste codes (often categorized alongside F-listed or generic halogenated streams depending on the solvent used) for pickup by a certified hazardous waste vendor.

Protocol B: Immediate Spill Containment and Neutralization
  • Isolation & PPE: Evacuate the immediate area. Don nitrile gloves (double-layered), safety goggles, and an N95 or P100 particulate respirator.

    • Causality: The powder is a Category 2 skin and eye irritant and causes respiratory irritation[4].

  • Dry Containment (No Water): Do not immediately flush the powder with water.

    • Causality: Adding water to the hydrochloride salt can create a localized acidic environment that exacerbates equipment corrosion and spreads the contaminant.

  • Physical Collection: Use a damp, inert absorbent pad or a dedicated chemical spill vacuum (HEPA filtered) to collect the solid.

  • Surface Decontamination: Wash the spill site with a mild alkaline detergent solution to neutralize residual hydrochloride salts, followed by a water wipe.

  • Disposal: Place all collected material, absorbent pads, and contaminated PPE into a designated solid halogenated waste bag.

Visualization: Halogenated Waste Disposal Pathway

The following diagram illustrates the logical flow of waste segregation, ensuring that Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride is routed to the correct environmental destruction facility.

HalogenatedWasteWorkflow Source Waste Generation (Methyl 4-Amino-5-chloro...) Segregation Waste Segregation Check (Halogenated vs Non-Halogenated) Source->Segregation SolidWaste Solid Waste (Contaminated PPE, Powders) Segregation->SolidWaste Solid forms LiquidWaste Liquid Waste (Aqueous/Organic Solvents) Segregation->LiquidWaste Dissolved forms HalogenatedStream Halogenated Waste Stream (EPA Regulated) SolidWaste->HalogenatedStream LiquidWaste->HalogenatedStream Incineration High-Temp Incineration (>1000°C Rotary Kiln) HalogenatedStream->Incineration Transport to Facility Scrubber Caustic Scrubber (Neutralizes HCl Gas) Incineration->Scrubber Combustion Gases (HCl, NOx) SafeRelease Safe Environmental Release (Compliant Exhaust) Scrubber->SafeRelease Neutralized Gas

Halogenated waste segregation and high-temperature incineration workflow.

References

  • Enamine. "Safety Data Sheet: methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride." Enamine.net.
  • Sigma-Aldrich. "Safety Information: Methyl 4-amino-5-chloro-2-methoxybenzoate." Sigmaaldrich.com.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov.

Sources

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